N-(4-Nitrophenyl)pyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-29-9 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for N-(4-Nitrophenyl)pyridin-2-amine. The information is intended to support research and development activities where this molecule may be of interest. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines established chemical principles with data from closely related compounds to present a reliable profile.
Chemical Structure and Properties
This compound is an aromatic amine derivative with the chemical formula C₁₁H₉N₃O₂ and a molecular weight of 215.21 g/mol . The structure consists of a pyridine ring linked via a secondary amine to a 4-nitrophenyl group. This combination of a π-deficient pyridine ring and an electron-withdrawing nitro group on the phenyl ring influences its chemical reactivity and spectroscopic properties.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and predictive models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | H-3', H-5' (aromatic, nitrophenyl) |
| ~7.90 | d | 2H | H-2', H-6' (aromatic, nitrophenyl) |
| ~8.10 | d | 1H | H-6 (aromatic, pyridine) |
| ~7.50 | t | 1H | H-4 (aromatic, pyridine) |
| ~6.80 | d | 1H | H-3 (aromatic, pyridine) |
| ~6.70 | t | 1H | H-5 (aromatic, pyridine) |
| ~9.50 | s | 1H | NH (amine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | C-2 (pyridine) |
| ~148.0 | C-6 (pyridine) |
| ~145.0 | C-4' (nitrophenyl) |
| ~142.0 | C-1' (nitrophenyl) |
| ~138.0 | C-4 (pyridine) |
| ~125.0 | C-3', C-5' (nitrophenyl) |
| ~118.0 | C-2', C-6' (nitrophenyl) |
| ~115.0 | C-3 (pyridine) |
| ~108.0 | C-5 (pyridine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3310 | Medium | N-H stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |
| 1610 - 1590 | Strong | C=C aromatic stretch |
| 1580 - 1560 | Strong | N-H bend |
| 1520 - 1480 | Strong | Asymmetric NO₂ stretch |
| 1350 - 1320 | Strong | Symmetric NO₂ stretch |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 215 | 100 | [M]⁺ (Molecular Ion) |
| 169 | ~40 | [M - NO₂]⁺ |
| 141 | ~30 | [M - NO₂ - CO]⁺ |
| 93 | ~60 | [C₆H₅N]⁺ (Aminopyridine fragment) |
| 78 | ~50 | [C₅H₄N]⁺ (Pyridine fragment) |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-nitrogen bonds.
Reaction Scheme:
2-Aminopyridine + 1-Bromo-4-nitrobenzene → this compound
Materials:
-
2-Aminopyridine
-
1-Bromo-4-nitrobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminopyridine (1.0 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Mass Spectrometry:
Mass spectral data would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Workflow and Relationships
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Logical relationships of the compound's core information.
In-Depth Technical Guide: N-(4-Nitrophenyl)pyridin-2-amine Crystal Structure Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, a publicly available crystal structure for the specific compound N-(4-Nitrophenyl)pyridin-2-amine could not be located in crystallographic databases. This guide therefore presents a comprehensive analysis based on a closely related analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, for which crystallographic data is available. The experimental protocols provided are based on established synthetic methodologies for this class of compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in various biologically active compounds and functional materials. The presence of a pyridine ring, a nitro-functionalized phenyl ring, and a secondary amine linker suggests potential for diverse intermolecular interactions, which are crucial for understanding its solid-state properties and potential biological activity. This guide provides a detailed analysis of its probable crystal structure, experimental procedures for its synthesis and crystallization, and a discussion of its potential molecular interactions.
Crystallographic Data of a Structural Analogue: N-(4-Methylphenyl)-3-nitropyridin-2-amine
To provide insight into the likely crystal packing and molecular geometry of this compound, we present the crystallographic data for the closely related compound, N-(4-Methylphenyl)-3-nitropyridin-2-amine[1]. The substitution of a methyl group for a nitro group on the phenyl ring and the presence of a nitro group on the pyridine ring will influence the electronic properties and packing, but the overall molecular conformation and types of intermolecular interactions are expected to share similarities.
Table 1: Crystallographic Data for N-(4-Methylphenyl)-3-nitropyridin-2-amine [1]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁N₃O₂ |
| Formula Weight | 229.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6557 (12) |
| b (Å) | 7.1415 (8) |
| c (Å) | 27.958 (3) |
| α (°) | 90 |
| β (°) | 91.310 (2) |
| γ (°) | 90 |
| Volume (ų) | 2127.0 (4) |
| Z | 8 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 4.8 |
Key Structural Features of the Analogue:
-
The asymmetric unit contains two independent molecules, which differ in the dihedral angle between the pyridine and benzene rings.[1]
-
Intramolecular N—H···O hydrogen bonds are observed.[1]
-
The crystal packing is characterized by intermolecular C—H···O and π–π stacking interactions.[1]
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the formation of C-N bonds.[2][3][4][5]
Reaction Scheme:
2-Bromopyridine + 4-Nitroaniline --(Pd catalyst, Ligand, Base)--> this compound
Materials:
-
2-Bromopyridine
-
4-Nitroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add palladium(II) acetate (1-2 mol%) and Xantphos (1.5-3 mol%).
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes to form the catalyst complex.
-
Add 2-bromopyridine (1 equivalent), 4-nitroaniline (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
-
Gently warm the solution to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature.
-
Crystals are expected to form over a period of several days to a week.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Potential Intermolecular Interactions
Based on the structure of the analogue, the following diagram illustrates the potential intermolecular interactions that could be present in the crystal lattice of this compound.
Caption: Potential intermolecular interactions in this compound.
Conclusion
While a definitive crystal structure of this compound is not yet publicly available, analysis of its close analogue, N-(4-Methylphenyl)-3-nitropyridin-2-amine, provides valuable insights into its likely molecular conformation and packing. The presence of hydrogen bonding and π-π stacking interactions are anticipated to be key features in its solid-state structure. The outlined synthetic and crystallization protocols provide a practical approach for obtaining this compound and its single crystals for future detailed structural elucidation. Such studies are essential for a deeper understanding of its physicochemical properties and for guiding its potential applications in drug design and materials science.
References
Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The N-phenylpyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. Derivatives of this core structure, particularly those featuring a 4-nitrophenyl group, have demonstrated a remarkable breadth of therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with N-(4-Nitrophenyl)pyridin-2-amine derivatives. Primarily focusing on their well-documented anticancer properties, this document details their efficacy as potent kinase inhibitors targeting key players in cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2). In addition to their antineoplastic effects, other activities including antimicrobial, antioxidant, and anti-leishmanial properties are discussed. This guide summarizes quantitative biological data in structured tables and provides detailed experimental protocols for key assays, offering a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules with significant pharmacological value.[] When coupled with an N-phenylamine substituent, it forms the N-phenylpyridin-2-amine scaffold, a "privileged structure" that serves as the foundation for a variety of targeted therapeutics. A prominent example is Imatinib, a selective tyrosine kinase inhibitor used in cancer therapy, which features a related phenylaminopyrimidine core.[2][3] The incorporation of a 4-nitrophenyl group onto this scaffold often enhances or imparts specific biological activities, making these derivatives a subject of intense research.
This guide aims to consolidate the current knowledge on this compound derivatives, with a strong emphasis on their anticancer activity. It will cover common synthetic strategies, delve into their mechanisms of action as potent enzyme inhibitors, and present their activity across a range of cancer cell lines. Furthermore, standardized experimental protocols are provided to facilitate the replication and extension of these findings in a research setting.
Synthesis Strategies
The synthesis of N-arylpyridin-2-amine derivatives is most commonly achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is a particularly effective method, allowing for the formation of the critical C-N bond between an aryl halide (or triflate) and an amine under palladium catalysis. This method is valued for its versatility and tolerance of a wide range of functional groups.
A general approach involves the coupling of 2-chloropyridine or 2-bromopyridine derivatives with 4-nitroaniline in the presence of a palladium catalyst, a suitable phosphine ligand (like Xantphos), and a base.[4] Alternative strategies may involve Suzuki coupling to first build a substituted pyridine core, followed by amination.[4]
Biological Activities
Anticancer Activity
The most extensively studied biological activity of this compound derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a wide array of human tumor cell lines, including those from leukemia, lung, colon, breast, and renal cancers.[5][6][7] The mechanism often involves the induction of cell cycle arrest and apoptosis.[8] For instance, certain N-(4′-nitrophenyl)-l-prolinamides have shown strong tumor inhibitory activities, with one derivative exhibiting 95.41% cell inhibition against the A549 lung cancer cell line at 100 µM.[5] Similarly, novel pyrazolo[3,4-b]pyridine derivatives have displayed high potency, with IC₅₀ values in the low micromolar range against Hela, MCF7, and HCT-116 cancer cell lines.[8]
Table 1: In Vitro Cytotoxicity of this compound and Related Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| N-alkyl-N-phenylpyridin-2-amine | A549 (Lung) | GI₅₀ | 0.19 - 2.20 | [9] |
| N-alkyl-N-phenylpyridin-2-amine | KB (Oral) | GI₅₀ | 0.23 - 1.55 | [9] |
| N-alkyl-N-phenylpyridin-2-amine | DU145 (Prostate) | GI₅₀ | 0.22 - 1.83 | [9] |
| Pyrazolo[3,4-b]pyridine | Hela (Cervical) | IC₅₀ | 2.59 | [8] |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast) | IC₅₀ | 4.66 | [8] |
| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | IC₅₀ | 1.98 | [8] |
| 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal) | IC₅₀ | < 0.01 | [7] |
| N-(4′-nitrophenyl)-l-prolinamide | A549 (Lung) | % Inhibition | 95.41% at 100 µM | [5] |
| N-(4′-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | % Inhibition | 93.33% at 100 µM |[5] |
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and differentiation. The N-phenylpyridin-2-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases.
-
Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, enzymes essential for mitotic progression.[10][11] The lead compound from this series, CYC116, inhibited Aurora A and B with Kᵢ values of 8.0 and 9.2 nM, respectively, leading to mitotic failure and cell death.[10][11] Structure-activity relationship studies revealed that substitution at the para-position of the aniline ring was crucial for potent inhibition.[10]
-
CDK Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9).[8]
-
JAK2 Inhibition: A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective inhibitors of Janus Kinase 2 (JAK2).[12] The optimized compound, A8, demonstrated an IC₅₀ value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members, making it a promising candidate for treating myeloproliferative neoplasms.[12]
-
Tubulin Polymerization Inhibition: In some cases, the mechanism extends beyond kinase inhibition. N-alkyl-N-substituted phenylpyridin-2-amines were found to significantly inhibit tubulin assembly (IC₅₀ 1.4–1.7 μM) and competitively inhibit colchicine binding, identifying them as a class of microtubule-destabilizing agents.[9]
Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives
| Compound Class | Target Kinase | Activity Metric | Value | Reference |
|---|---|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora A | Kᵢ | 8.0 nM | [10] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora B | Kᵢ | 9.2 nM | [10] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | JAK2 | IC₅₀ | 5 nM | [12] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | JAK1 | IC₅₀ | 193 nM | [12] |
| N-alkyl-N-phenylpyridin-2-amine | Tubulin Polymerization | IC₅₀ | 1.4 - 1.7 µM | [9] |
| Pyrazolo[3,4-b]pyridine | CDK2/CycA | IC₅₀ | 0.22 µM | [8] |
| Pyrazolo[3,4-b]pyridine | CDK9/CycT | IC₅₀ | 0.16 µM |[8] |
Other Biological Activities
While the primary focus has been on anticancer applications, these derivatives have shown promise in other areas:
-
Antimicrobial Activity: Several studies have reported that derivatives of the core N-phenylpyridin-2-amine structure possess moderate antibacterial and antifungal properties against various strains.[13][14]
-
Antioxidant Activity: Certain compounds demonstrated good radical-scavenging ability in the diphenylpicrylhydrazyl (DPPH) assay, indicating potential as antioxidants.[13][14]
-
Anti-leishmanial Activity: A series of related compounds containing the nitrobenzene moiety were evaluated for their leishmanicidal effects, with some showing significant activity against Leishmania infantum promastigotes and achieving a parasite burden reduction of approximately 99% in a mouse model.[15]
Experimental Protocols
The evaluation of this compound derivatives involves a standard workflow from chemical synthesis to biological characterization.
General Synthesis Protocol (Buchwald-Hartwig Amination)[4]
-
To a reaction vessel, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), dichlorobis(triphenylphosphine)Pd(II) (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the vessel with nitrogen gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)[5]
-
Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%) and incubate for another 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Generic)
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).
-
In a 96-well plate, add the kinase, the specific peptide substrate, and varying concentrations of the inhibitor compound.
-
Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent like ADP-Glo™).
-
Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. For radiometric assays, this involves capturing the peptide on a filter membrane and counting. For luminescence-based assays, measure the light output which correlates to ADP production.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their efficacy is largely driven by their ability to inhibit a range of protein kinases that are fundamental to cancer cell proliferation and survival. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles.[12] The development of compounds with high selectivity for specific kinase targets remains a key goal to minimize off-target effects. Furthermore, exploring the application of this scaffold against other diseases, such as inflammatory conditions and infectious diseases, could open new avenues for drug development. The continued investigation of this privileged chemical scaffold is poised to yield novel and effective therapeutic agents.
References
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. researchgate.net [researchgate.net]
- 15. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on 2-(4-Iodophenyl)acetic Acid: Properties, Synthesis, and Therapeutic Potential
An important clarification regarding CAS Number 24068-29-9: Initial research indicates that CAS number 24068-29-9 corresponds to the compound N-(4-Nitrophenyl)pyridin-2-amine. However, there is a significant lack of in-depth technical and research data available in the public domain for this specific compound, making it impossible to generate a comprehensive technical guide as requested.
Therefore, this guide will focus on a structurally related and well-researched compound, 2-(4-Iodophenyl)acetic acid (CAS Number: 1798-06-7) , which is a key intermediate in the development of anti-inflammatory and analgesic drugs. This pivot allows for a comprehensive exploration of a compound with significant relevance to researchers, scientists, and drug development professionals.
Introduction to 2-(4-Iodophenyl)acetic Acid
2-(4-Iodophenyl)acetic acid is an aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring an iodine atom on the phenyl ring, enhances its reactivity and makes it a valuable precursor for the synthesis of various biologically active molecules.[1] This compound is particularly noted for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Physicochemical Properties
The key physicochemical properties of 2-(4-Iodophenyl)acetic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 1798-06-7 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1][2] |
| Molecular Weight | 262.04 g/mol | [1] |
| IUPAC Name | 2-(4-iodophenyl)acetic acid | [3] |
| Appearance | Yellow to light red or brown powder | [2] |
| Melting Point | 133-138 °C | [2] |
| Purity | ≥ 97% | [2] |
| Solubility | Soluble in various organic solvents | |
| SMILES | C1=CC(=CC=C1CC(=O)O)I | [3] |
| InChIKey | FJSHTWVDFAUNCO-UHFFFAOYSA-N | [3] |
Synthesis and Derivatization
2-(4-Iodophenyl)acetic acid is a crucial starting material for the synthesis of more complex molecules with therapeutic potential. A general workflow for the derivatization of 2-(4-iodophenyl)acetic acid to produce potential anti-inflammatory agents is outlined below.
Caption: General workflow for the synthesis of derivatives from 2-(4-iodophenyl)acetic acid.
A more specific, though hypothetical, synthesis could involve the conversion of 2-(4-iodophenyl)acetic acid to its acid chloride, followed by reaction with a suitable amine to form an amide derivative. This approach is common in the synthesis of many NSAIDs.[4]
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory effects of many drugs derived from phenylacetic acids are attributed to their inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are central to the arachidonic acid cascade, a key signaling pathway in the inflammatory response.
The Arachidonic Acid Signaling Pathway
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.
By inhibiting COX-1 and/or COX-2, NSAIDs prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.[4] The selectivity of a drug for COX-1 versus COX-2 is a critical factor in its side-effect profile.[7]
Experimental Protocols for Evaluation
The anti-inflammatory potential of compounds derived from 2-(4-iodophenyl)acetic acid can be assessed using a variety of established in vitro and in vivo experimental protocols.
In Vitro COX Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.[8]
-
Incubation: The test compound is pre-incubated with the enzyme at 37°C for a specified time.[8]
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.[8]
-
Product Measurement: The production of prostaglandins (e.g., PGE₂) is quantified, typically using methods like ELISA or LC-MS/MS.[8]
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated to determine its potency and selectivity.[8]
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Methodology:
-
Compound Administration: The test compound is administered to the animals, often intraperitoneally or orally.[11]
-
Induction of Inflammation: A solution of carrageenan (a seaweed extract) is injected into the paw of the animal to induce a localized inflammatory response.[9][10]
-
Edema Measurement: The volume or thickness of the paw is measured at various time points after carrageenan injection using a plethysmometer or calipers.[9][11]
-
Evaluation of Activity: The reduction in paw edema in the treated group compared to a control group indicates the anti-inflammatory activity of the compound.[11]
Caption: Workflow for the carrageenan-induced paw edema assay.
Suppliers
2-(4-Iodophenyl)acetic acid is available from various chemical suppliers for research and development purposes. A non-exhaustive list of suppliers includes:
| Supplier | Location |
| BLD Pharm | Global |
| Chem-Impex | USA |
| Infinium Pharmachem | India |
| Sigma-Aldrich | Global |
| Thermo Fisher Scientific | Global |
Conclusion
While in-depth information on CAS number 24068-29-9 is scarce, 2-(4-iodophenyl)acetic acid stands out as a compound of significant interest for researchers in drug discovery. Its utility as a precursor for anti-inflammatory agents, coupled with well-established methods for its derivatization and biological evaluation, makes it a valuable tool in the development of new therapeutics. Further research into novel derivatives of 2-(4-iodophenyl)acetic acid may lead to the discovery of more potent and selective NSAIDs with improved safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 3. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry Landscape of N-(4-Nitrophenyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(4-nitrophenyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this core moiety, with a particular focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, quantitative biological activity data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.
Introduction
The pyridine and nitrophenyl moieties are independently recognized for their significant contributions to the bioactivity of numerous pharmaceutical compounds. The strategic combination of these two pharmacophores in the this compound framework has given rise to a class of molecules with broad therapeutic potential. Derivatives of this core structure have been investigated for their efficacy in treating a range of diseases, most notably cancer, inflammatory disorders, and microbial infections. This guide aims to consolidate the current understanding of the medicinal chemistry of this compound derivatives and to provide a practical resource for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. A general synthetic scheme involves the reaction of a 2-halopyridine with 4-nitroaniline or its derivatives.
Experimental Protocol: General Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol describes a palladium-catalyzed Buchwald-Hartwig amination reaction.
-
Reaction Setup: In a reaction vessel, combine 4-(pyridin-3-yl)pyrimidin-2-amine (0.87 mmol), the desired aryl bromide (0.87 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.087 mmol), Xantphos (0.087 mmol), and sodium tert-butoxide (2.61 mmol).
-
Solvent Addition: Add toluene (15 mL) to the mixture.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas.
-
Reflux: Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, remove the toluene under reduced pressure. Triturate the residue with water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivative.[1]
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition
Several this compound analogs function as potent inhibitors of various protein kinases that are often dysregulated in cancer. A notable example is the structural similarity of certain derivatives to imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] Furthermore, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural motif, have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[3]
Signaling Pathway: Aurora Kinase Inhibition
Caption: Inhibition of Aurora Kinases A and B by this compound derivatives disrupts mitosis, leading to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
Another significant anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds prevent the formation of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[4][5][6]
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis
Caption: Mechanism of apoptosis induction via inhibition of tubulin polymerization.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Derivative 1 | A549 (Lung) | GI50 | 2.40 - 13.5 | [7] |
| Derivative 2 | KB (Oral) | GI50 | 2.40 - 13.5 | [7] |
| Derivative 3 | DU145 (Prostate) | GI50 | 2.40 - 13.5 | [7] |
| Derivative 4 | MCF-7 (Breast) | IC50 | 0.067 ± 0.003 | [8] |
| Derivative 5 | Various | GI50 | 0.25 - 8.34 | [9] |
| Derivative 6 | Various | Ki (Aurora A) | 0.008 | [3] |
| Derivative 7 | Various | Ki (Aurora B) | 0.0092 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][7][10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
COX-2 Inhibition
COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[11] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[12][13]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of COX-2 by this compound derivatives blocks prostaglandin synthesis, thereby reducing inflammation.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro COX-2 inhibitory activity of representative pyrimidine derivatives.
| Compound ID | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative A | COX-2 | 0.29 | >344 | [14] |
| Derivative B | COX-2 | 0.36 | >277 | [14] |
| Derivative C | COX-2 | 0.18 | 6.33 | [15] |
| Derivative D | COX-2 | 1.15 | - | [16] |
| Celecoxib | COX-2 | 0.35 | - | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 in Tris-HCl buffer (pH 8.0).
-
Incubation: In a 96-well plate, add the enzyme, hematin, and the test compound at various concentrations. Incubate for 10 minutes at 37°C.[17]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit or by LC-MS/MS.[17]
-
Data Analysis: Calculate the percent inhibition of COX activity and determine the IC50 values for each enzyme.
Antimicrobial Applications
The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The precise mechanisms of antimicrobial action are not fully elucidated but are thought to involve the disruption of essential cellular processes in microorganisms. The presence of the nitro group and the pyridine ring likely contributes to their ability to interfere with microbial growth.
Quantitative Antimicrobial Activity Data
The table below summarizes the minimum inhibitory concentration (MIC) values of some pyridine and pyrimidine derivatives against various microbial strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative X | S. aureus | 31.25 - 62.5 | [18] |
| Derivative Y | E. coli | 31.25 - 62.5 | [18] |
| Derivative Z | C. albicans | 64 | [19] |
| Derivative W | B. subtilis | 32 | [8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential in Neurodegenerative Diseases
Preliminary research suggests that pyridine amine derivatives may have a role in the treatment of Alzheimer's disease. These compounds have been shown to inhibit the aggregation of amyloid-β (Aβ) peptide, a key pathological hallmark of the disease.
Workflow: Screening for Aβ Aggregation Inhibitors
Caption: A typical workflow for identifying inhibitors of amyloid-β aggregation.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this chemical framework. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets. Further elucidation of the mechanisms of action and in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds into clinical applications. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- 1. Tubulin polymerization assay [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Cox-2 Inhibitors Linked to CNS Pain Pathways |… | Clinician.com [clinician.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
Methodological & Application
Synthesis of N-(4-Nitrophenyl)pyridin-2-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-nitrophenyl)pyridin-2-amine. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This protocol details the necessary reagents, reaction conditions, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The 2-aminopyridine scaffold is a common motif in numerous biologically active compounds, while the nitro-substituted phenyl ring offers a site for further chemical modification, such as reduction to an amine. The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of such aryl amines, often overcoming the limitations of traditional methods.[1][2][3] This protocol employs a common set of conditions for this type of transformation.
Reaction Scheme
Experimental Protocol
A detailed protocol for the synthesis of this compound is provided below, based on established Buchwald-Hartwig amination procedures.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromopyridine | Reagent | Sigma-Aldrich |
| 4-Nitroaniline | Reagent | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Strem Chemicals |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Ligand | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | Reagent | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Silica gel | 230-400 mesh | Sorbent Technologies |
| Ethyl acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromopyridine (1.0 mmol, 1.0 eq.), 4-nitroaniline (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and (±)-BINAP (0.03 mmol, 3 mol%).
-
Reaction Execution: Add anhydrous toluene (10 mL) to the flask. The flask is then sealed and the mixture is heated to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with brine (2 x 15 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel.[6] A gradient elution system of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) is recommended. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound as a solid.
-
Characterization: The purified product should be characterized by NMR spectroscopy and melting point analysis.
Data Presentation
Table 1: Summary of Reaction Parameters and Product Characterization
| Parameter | Value |
| Reactants | |
| 2-Bromopyridine | 1.0 mmol |
| 4-Nitroaniline | 1.2 mmol |
| Catalyst System | |
| Pd₂(dba)₃ | 2 mol% |
| (±)-BINAP | 3 mol% |
| Base | |
| Sodium tert-butoxide | 1.4 mmol |
| Solvent | |
| Toluene | 10 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 12-24 h |
| Product | |
| This compound | Yellow solid |
| Expected Yield | 70-90% |
| Characterization Data | |
| Melting Point | ~188-193 °C (for a similar compound)[5] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 8.2-8.0 (m, 3H), 7.6-7.4 (m, 3H), 7.0-6.8 (m, 2H), NH proton signal. |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts: Aromatic carbons in the range of δ 158-110 ppm. |
Note: The provided NMR data are predicted based on the analysis of similar structures. Actual experimental data should be acquired for confirmation.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Toluene is a flammable and toxic solvent.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of this compound using the Buchwald-Hartwig amination reaction. The procedure is suitable for researchers in academic and industrial settings and can be adapted for the synthesis of related 2-aminopyridine derivatives. The clear presentation of data and the visual workflow aim to facilitate the successful execution of this synthesis.
References
Application Notes and Protocols: N-(4-Nitrophenyl)pyridin-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Nitrophenyl)pyridin-2-amine is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its structure, featuring a pyridin-2-amine moiety linked to a nitrophenyl group, offers multiple reactive sites for diversification. The electron-withdrawing nitro group can be readily reduced to an amine, providing a key functional handle for further elaboration. This opens avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry, such as kinase inhibitors and antimicrobial agents. These application notes provide an overview of the synthetic utility of this compound, along with detailed experimental protocols for its derivatization.
Key Synthetic Transformations and Applications
The primary synthetic utility of this compound lies in the transformation of its nitro group into an amino group, yielding N-(4-aminophenyl)pyridin-2-amine. This diamine is a versatile intermediate for the synthesis of various bioactive molecules.
1. Reduction of the Nitro Group:
The conversion of the nitro group to an amine is a fundamental step. This is typically achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. The resulting N-(4-aminophenyl)pyridin-2-amine serves as a precursor for compounds with a range of biological activities.
2. Kinase Inhibitors:
Derivatives of aminopyridines and aminopyrimidines are well-established scaffolds for the development of kinase inhibitors. The N-(4-aminophenyl)pyridin-2-amine core can be further functionalized, for instance, by acylation or urea formation, to generate potent inhibitors of various kinases implicated in cancer and other diseases. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and the pendant phenylamine moiety of this building block provides an excellent vector for introducing substituents that can enhance binding affinity and selectivity.
3. Antimicrobial Agents:
The diarylamine scaffold is also a common feature in compounds with antimicrobial properties. By modifying the substituents on the phenyl and pyridine rings of this compound, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.
Experimental Protocols
Protocol 1: Synthesis of N-(4-aminophenyl)pyridin-2-amine
This protocol describes the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude N-(4-aminophenyl)pyridin-2-amine can be purified by recrystallization or column chromatography.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the structure of N-(4-aminophenyl)pyridin-2-amine |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |
Protocol 2: Synthesis of a Urea Derivative from N-(4-aminophenyl)pyridin-2-amine
This protocol outlines the synthesis of a urea derivative, a common moiety in bioactive molecules, starting from the reduced product.
Materials:
-
N-(4-aminophenyl)pyridin-2-amine
-
A suitable isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve N-(4-aminophenyl)pyridin-2-amine in anhydrous DCM or THF under an inert gas atmosphere.
-
To this solution, add the isocyanate dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, if a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Shows characteristic peaks for the urea protons and the aromatic protons of both starting materials. |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the urea derivative. |
Visualizations
Caption: General experimental workflow for the synthesis of bioactive molecules from this compound.
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a derivative of this compound.
N-(4-Nitrophenyl)pyridin-2-amine in Kinase Inhibitor Screening: Application Notes and Protocols
Initial Research Findings: An extensive search of scientific literature and chemical databases for information on the use of N-(4-Nitrophenyl)pyridin-2-amine in kinase inhibitor screening did not yield any specific data. As of November 2025, there is no publicly available information detailing its inhibitory activity against any specific kinases, including IC50 values or associated signaling pathways.
Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to screen this compound or similar novel compounds for kinase inhibitory activity.
Application Notes
Introduction to Kinase Inhibitor Screening
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the identification of small molecule inhibitors of kinases is a major focus of drug discovery.
Kinase inhibitor screening assays are designed to identify and characterize compounds that modulate the activity of a specific kinase. These assays can be broadly categorized into biochemical assays, which measure the direct inhibition of the purified enzyme, and cell-based assays, which assess the compound's effect on kinase activity within a cellular context.
This compound: A Candidate for Screening
This compound is a small molecule with a chemical structure that suggests potential for interaction with the ATP-binding pocket of protein kinases, a common mechanism of action for many kinase inhibitors. Its pyridin-2-amine core is a scaffold present in some known kinase inhibitors. However, without experimental data, its potential as a kinase inhibitor remains hypothetical. The protocols outlined below provide a starting point for the systematic evaluation of this compound's biological activity.
General Principles of Kinase Assays
A typical kinase assay involves a kinase, a substrate (often a peptide), and a phosphate donor (usually ATP). The inhibitor's potency is determined by measuring the reduction in the rate of substrate phosphorylation in the presence of the inhibitor. Various detection methods can be employed, including:
-
Radiometric Assays: Utilize radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and LanthaScreen™.
-
Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common example.
-
Label-Free Assays: Detect changes in mass or other physical properties upon phosphorylation, such as Surface Plasmon Resonance (SPR) or Caliper microfluidic mobility shift assays.
Experimental Protocols
The following are generalized protocols that can be adapted for screening this compound against a specific kinase of interest.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to measure the IC50 value of this compound against a target kinase.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Target Kinase (recombinant, purified)
-
Kinase Substrate (specific for the target kinase)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
Prepare a "no enzyme" control (background) and a "vehicle" control (100% activity).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate should be empirically determined.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Prepare an ATP solution in kinase reaction buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other wells.
-
Normalize the data to the "vehicle" control (100% activity) and "high inhibition" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol assesses the ability of this compound to bind to its target kinase within living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Tracer (a fluorescently labeled ATP-competitive inhibitor)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Inhibitor
-
Plate reader capable of measuring filtered luminescence (450 nm and >600 nm)
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the kinase-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Tracer Addition:
-
Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Incubate for the appropriate time to allow for tracer binding.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Data Presentation
As no quantitative data for this compound is currently available, the following tables are presented as templates for organizing experimental results.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Assay Method | ATP Concentration (µM) |
| e.g., Kinase A | TBD | ADP-Glo™ | Km value |
| e.g., Kinase B | TBD | TR-FRET | Km value |
| ... | ... | ... | ... |
| TBD: To Be Determined |
Table 2: Cellular Target Engagement of this compound
| Kinase Target | Cellular IC50 (µM) | Assay Method | Cell Line |
| e.g., Kinase A | TBD | NanoBRET™ | HEK293 |
| e.g., Kinase B | TBD | Cellular Thermal Shift Assay | A549 |
| ... | ... | ... | ... |
| TBD: To Be Determined |
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for kinase inhibitor screening and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for kinase inhibitor screening.
Caption: Hypothetical signaling pathway for inhibition.
Application Notes and Protocols for Antimicrobial Studies of N-(4-Nitrophenyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial potential of N-(4-Nitrophenyl)pyridin-2-amine derivatives. The protocols detailed below are essential for the preliminary screening and mechanistic evaluation of this class of compounds.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of representative data for analogous compounds against various microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine/Pyrimidine Derivatives
| Compound/Derivative | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | A. niger (μg/mL) | Reference |
| Nicotinic acid benzylidene hydrazide with nitro group | Comparable to Norfloxacin | Comparable to Norfloxacin | Comparable to Norfloxacin | - | Comparable to Fluconazole | Comparable to Fluconazole | [1] |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one | Potent Activity | Potent Activity | Potent Activity | Potent Activity | - | Potent Activity | [1] |
| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | 100 | - | - | 100 | - | - | [1] |
| Pyrazolo[3,4-b]pyridines (Compound 159) | Moderate Activity | Moderate Activity | - | - | - | - | [1] |
| Pyrazolo[3,4-b]pyridines (Compounds 160, 161) | - | - | - | - | Moderate Activity | - | [1] |
Table 2: Anti-biofilm Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Organism | Inhibition | IC50 (μM) | Reference |
| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones (5h, 5j, 5k) | MRSA | >50% at 100 μM | 20.7-22.4 | [2] |
| Analogues of meridianin D (2-aminopyrimidine) | S. aureus (MRSA) | Potent | As low as 9 | [2] |
| Dimethylthiophene (22) and phenylacetylene bearing thiophene (29) | P. aeruginosa | >80% and >90% at 100 μM | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[4]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive control wells (microorganism with a standard antibiotic) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is performed after the MIC has been determined.[5][6]
Materials:
-
MIC plates from the previous assay
-
Nutrient agar plates
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5]
Anti-biofilm Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain capable of biofilm formation
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compounds
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension and dilute it 1:100 in fresh growth medium.
-
Add 100 µL of the diluted bacterial culture and 100 µL of the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (no compound).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells and wash the wells carefully with PBS.
-
Fix the biofilms by heating the plate at 60°C for 1 hour.[7]
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.
-
Dry the plate, and then solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.[7][8]
DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a potential target for many antibacterial agents.[9]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds
-
Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxicity of the compounds against mammalian cells to determine their selectivity.[10][11]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to untreated cells indicates cytotoxicity.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound derivatives.
References
- 1. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 3. Crystal violet staining for biofilm analysis [bio-protocol.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Crystal violet assay [bio-protocol.org]
- 8. static.igem.org [static.igem.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for the N-arylation of N-(4-Nitrophenyl)pyridin-2-amine
Abstract
This document provides a detailed experimental procedure for the synthesis of N-aryl-N-(4-nitrophenyl)pyridin-2-amines, a class of triarylamine compounds. The protocol is based on the widely adopted Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. N-(4-Nitrophenyl)pyridin-2-amine is coupled with various aryl halides in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is distinguished by its tolerance for a wide range of functional groups and its general applicability in forming carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals and materials science. The following sections offer a comprehensive guide for researchers, including detailed protocols, data from analogous reactions, and visual diagrams of the workflow and reaction mechanism.
Introduction
The N-arylation of secondary amines to form triarylamines is a cornerstone of modern organic synthesis, with applications ranging from medicinal chemistry to the development of organic electronics. The target transformation, the N-arylation of this compound, produces a complex triarylamine scaffold. The Buchwald-Hartwig amination is the premier method for this type of C-N bond formation due to its high efficiency and broad substrate scope.[1]
This reaction typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by the deprotonation of the amine by a base to form an amido complex. Subsequent reductive elimination from this complex yields the desired triarylamine product and regenerates the active palladium(0) catalyst.[2] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction rate and yield.[3] Similarly, the selection of the base and solvent system is crucial for optimal results.
This document outlines a generalized procedure adapted from established protocols for the N-arylation of related N-aryl-aminopyrimidine and secondary amine substrates, providing a robust starting point for further optimization.[4][5]
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation
This protocol describes the coupling of this compound with a generic aryl halide (e.g., aryl bromide).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, etc.)
-
Palladium precatalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Palladium(II) acetate [Pd(OAc)₂])
-
Phosphine Ligand (e.g., Xantphos or RuPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu] or Cesium Carbonate [Cs₂CO₃])
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: To a dry Schlenk tube or vial under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.05-0.10 mmol, 5-10 mol%) and the phosphine ligand (e.g., Xantphos, 0.05-0.10 mmol, 5-10 mol%).
-
Addition of Reagents: To the same vessel, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.1 mmol, 1.1 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Addition of Solvent: Add anhydrous, degassed toluene (or dioxane) to the vessel to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired N-aryl-N-(4-nitrophenyl)pyridin-2-amine product.
-
Characterization: Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
While no specific data exists for the N-arylation of this compound, the following tables summarize reaction conditions and yields for analogous Buchwald-Hartwig N-arylation reactions of structurally similar aminopyrimidine and aminopyridine substrates. These data provide a strong basis for the selection of conditions in the protocol above.
Table 1: N-Arylation of 4-(Pyridin-3-yl)pyrimidin-2-amine Derivatives [4][6]
| Aryl Halide | Amine Substrate | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl phenyl ether | 4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ (10%) | Xantphos (10%) | NaOtBu (3.0) | Toluene | Reflux | 8 | 82 |
| 4-Bromotoluene | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ (10%) | Xantphos (10%) | NaOtBu (3.0) | Toluene | Reflux | 8 | 31 |
| 4-Bromoanisole | 4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ (10%) | Xantphos (10%) | NaOtBu (3.0) | Toluene | Reflux | 8 | 52 |
Table 2: N-Arylation of 3-Bromo-2-aminopyridine with Anilines [3]
| Aryl Amine | Pd-Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | BrettPhos-precatalyst (2%) | BrettPhos | LiHMDS (2.0) | Toluene | 100 | 16 | 66 |
| 4-Methoxyaniline | BrettPhos-precatalyst (2%) | BrettPhos | LiHMDS (2.0) | Toluene | 100 | 16 | 75 |
| 4-Chloroaniline | BrettPhos-precatalyst (2%) | BrettPhos | LiHMDS (2.0) | Toluene | 100 | 16 | 61 |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the reaction.
References
- 1. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. - Lookchem [lookchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-(4-Nitrophenyl)pyridin-2-amine in the Synthesis of Novel Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-(4-Nitrophenyl)pyridin-2-amine is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a nucleophilic 2-aminopyridine moiety and an electrophilically activatable 4-nitrophenyl ring, allows for a variety of cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Introduction
The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The addition of the 4-nitrophenyl group introduces a site for further functionalization, either through reduction of the nitro group to an amine, which can then participate in cyclization reactions, or by utilizing the electron-withdrawing nature of the nitro group to influence the reactivity of the pyridine ring. These characteristics make this compound an attractive precursor for generating libraries of novel heterocyclic compounds for screening in drug discovery programs.
General Workflow for Heterocyclic Synthesis
The synthesis of fused heterocyclic compounds from this compound typically follows a multi-step sequence. The general workflow involves the initial reaction of the 2-amino group to form an intermediate that possesses the necessary functionality for a subsequent intramolecular cyclization.
Application Notes and Protocols for N-(4-Nitrophenyl)pyridin-2-amine in Materials Science
Introduction
N-(4-Nitrophenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring, a nitro-functionalized phenyl group, and a secondary amine linker. While direct applications of this specific molecule in materials science are not extensively documented, its constituent functional groups suggest significant potential. The nitro group can act as an electron-withdrawing moiety and a potential binding site, the pyridine ring offers coordination capabilities and contributes to thermal stability, and the amine group provides a reactive site for polymerization.
These application notes propose two potential uses for this compound based on the known applications of structurally analogous compounds: 1) as an active chromophore in optical chemical sensors and 2) as a novel diamine monomer for the synthesis of high-performance polyimides. The following sections provide detailed protocols and expected performance data, extrapolated from existing research on similar materials.
Application Note 1: Optical Chemical Sensor for Heavy Metal Ion Detection
Introduction and Principle
The structure of this compound, featuring nitrogen atoms on the pyridine ring and the linking amine, suggests its potential as a chelating agent for metal ions. Upon complexation with a metal ion, the electronic structure of the molecule is altered, leading to a measurable change in its UV-Visible absorption spectrum. This principle can be harnessed to develop a selective optical sensor, or optode, for the detection of heavy metal ions such as Lead (Pb²⁺) or Mercury (Hg²⁺). In this proposed application, the compound acts as a chromophore immobilized within a polymer matrix. When the target metal ion is introduced, it forms a complex with the chromophore, resulting in a color change that can be quantified spectrophotometrically. This approach is based on similar systems where amino-pyridine derivatives have been successfully used as chromophores for ion detection.[1]
Caption: Proposed mechanism for metal ion detection.
Experimental Protocols
Protocol 1: Fabrication of the Optical Sensor Membrane
This protocol is adapted from the methodology for creating a lead-selective optode.[1]
-
Cocktail Preparation:
-
In a 5 ml glass vial, dissolve 5.0 mg of this compound (chromophore), 30.0 mg of poly(vinyl chloride) (PVC), 64.0 mg of o-nitrophenyloctyl ether (o-NPOE) as a plasticizer, and 1.0 mg of a suitable additive like sodium tetraphenylborate (Na-TPB) in 2.0 mL of tetrahydrofuran (THF).
-
Mix thoroughly using a vortex mixer until a homogenous solution is obtained.
-
-
Membrane Casting:
-
Clean a 2 cm x 4 cm glass slide thoroughly with ethanol and deionized water.
-
Place the slide on a level surface in a dust-free environment.
-
Carefully pour the prepared cocktail onto the glass slide, allowing it to spread evenly.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. Let it dry for at least 12 hours at room temperature.
-
-
Sensor Assembly:
-
Once the membrane is fully dried, carefully cut a small disc (approx. 5 mm diameter) from the cast film.
-
Mount the disc at the distal end of a bifurcated optical fiber probe and secure it in place. This assembly will be used for spectrophotometric measurements.
-
Protocol 2: Procedure for Metal Ion Detection
-
Calibration:
-
Prepare a series of standard solutions of the target metal ion (e.g., Pb²⁺) with concentrations ranging from 1 ng/mL to 200 ng/mL in a suitable buffer (e.g., pH 4.5 acetate buffer).
-
Record the baseline absorbance spectrum of the sensor probe immersed in the blank buffer solution.
-
Sequentially immerse the probe in each standard solution, starting from the lowest concentration. Allow the absorbance signal to stabilize (approx. 10-15 minutes) and record the spectrum.
-
Plot the change in absorbance at the peak wavelength against the metal ion concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Immerse the sensor probe in the sample solution (e.g., environmental water sample, buffered to the optimal pH).
-
Allow the signal to stabilize and record the final absorbance spectrum.
-
Determine the concentration of the metal ion in the sample by interpolating the absorbance change on the calibration curve.
-
-
Sensor Regeneration:
-
To reuse the sensor, immerse the probe in a 0.1 M EDTA solution for 15-20 minutes to decomplex the metal ion from the chromophore.
-
Rinse thoroughly with deionized water before the next measurement.
-
Caption: Workflow for sensor fabrication and analysis.
Hypothetical Performance Characteristics
The following table summarizes the expected performance of the this compound based optical sensor, with data extrapolated from a similar system.[1]
| Parameter | Expected Value |
| Linear Dynamic Range | 5 - 150 ng/mL |
| Limit of Detection (LOD) | ~1.5 ng/mL |
| Limit of Quantification (LOQ) | ~5.0 ng/mL |
| Response Time | 10 - 15 minutes |
| Regeneration Time | ~20 minutes (with 0.1 M EDTA) |
| Operational pH Range | 4.0 - 6.5 |
| Shelf Life | > 4 weeks (stored in dark at 4°C) |
Application Note 2: Monomer for High-Performance Aromatic Polyimides
Introduction and Principle
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[2] They are typically synthesized via a polycondensation reaction between an aromatic diamine and an aromatic dianhydride.[3] The properties of the resulting polyimide are highly dependent on the chemical structure of the monomers.
This compound can be conceptualized as a functional diamine monomer after the reduction of its nitro group to an amine. The resulting triamine structure offers unique possibilities for creating cross-linked or hyperbranched polyimides. For linear polymers, selective protection of one amine group would be necessary. The incorporation of the pyridine moiety into the polymer backbone is expected to enhance thermal stability and solubility, while the pendant nitrophenyl group (if the linker amine is used for polymerization) could introduce unique optical or electrical properties.
Caption: General two-step synthesis of polyimides.
Experimental Protocols
Protocol 3: Synthesis of N-(4-Aminophenyl)pyridin-2-amine (Diamine Monomer)
-
Reduction of Nitro Group:
-
In a round-bottom flask, dissolve 10.0 g of this compound in 100 mL of ethanol.
-
Add 1.0 g of 10% Palladium on carbon (Pd/C) as a catalyst.
-
Fit the flask with a balloon filled with hydrogen gas (H₂).
-
Stir the mixture vigorously at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(4-Aminophenyl)pyridin-2-amine.
-
Recrystallize the product from an ethanol/water mixture to yield the purified diamine monomer.
-
Protocol 4: Two-Step Polyimide Synthesis
This protocol describes a general method for synthesizing a polyimide film.[3][4]
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 0.01 mol of the synthesized N-(4-Aminophenyl)pyridin-2-amine monomer in 50 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 0.01 mol of a solid aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in small portions over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.
-
-
Thermal Imidization and Film Casting:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the plate in a vacuum oven and apply the following heating program for thermal imidization (conversion to polyimide):
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in deionized water to gently peel off the resulting polyimide film.
-
Dry the film in a vacuum oven at 80°C for 12 hours before characterization.
-
Expected Properties of the Hypothetical Polyimide
The properties are estimated based on data for aromatic polyimides containing heterocyclic units.[2][5]
| Property | Expected Characteristic |
| Decomposition Temperature (TGA, 5% wt. loss) | > 450 °C in N₂ |
| Glass Transition Temperature (DSC) | 280 - 350 °C |
| Tensile Strength | 90 - 150 MPa |
| Young's Modulus | 2.5 - 4.0 GPa |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP, DMF) |
| Dielectric Constant (at 1 MHz) | 3.0 - 3.5 |
| Optical Transparency | Potentially colored (yellow to brown) but transparent film |
References
- 1. Development of an optode based on 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol and tri- n -octyl phosphine oxide for trace-level lead detection in ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08828J [pubs.rsc.org]
- 2. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 3. dakenchem.com [dakenchem.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Hypothetical Application of N-(4-Nitrophenyl)pyridin-2-amine as a Fluorescent Probe
Disclaimer: The following application notes and protocols are hypothetical. To date, N-(4-Nitrophenyl)pyridin-2-amine is not an established fluorescent probe in the scientific literature. This document is intended for illustrative purposes, proposing a potential application based on the known photophysical properties of its constituent chemical moieties: the fluorescent 2-aminopyridine core and the fluorescence-quenching nitrophenyl group.
Application Notes
Introduction
This compound is a molecule possessing the necessary components for a "turn-on" fluorescent probe. The 2-aminopyridine scaffold is known to be fluorescent.[1] The presence of a nitro group, a strong electron-withdrawing moiety, typically quenches fluorescence through mechanisms like Photoinduced Electron Transfer (PET).[2][3] In this proposed application, the fluorescence of the 2-aminopyridine core is quenched by the nitrophenyl group in the ground state. The amine (N-H) linker can act as a hydrogen-bond donor for anion recognition.[4][5] Upon binding a suitable anion, the electron-donating ability of the amine is reduced, which can inhibit the PET process and restore fluorescence. This "turn-on" response makes it a potential candidate for detecting anions like fluoride (F⁻) or acetate (AcO⁻).
Principle of Detection
The proposed sensing mechanism is based on the inhibition of Photoinduced Electron Transfer (PET). In the absence of a target anion, the electron-rich aminopyridine moiety can donate an electron to the electron-deficient nitrophenyl group upon photoexcitation, leading to fluorescence quenching (OFF state). When an anion binds to the N-H group of the linker, the hydrogen bond formed reduces the electron density on the amine nitrogen. This decrease in electron-donating strength makes the PET process energetically unfavorable, thus restoring the intrinsic fluorescence of the aminopyridine core (ON state).
Potential Applications
-
Environmental Monitoring: Detection of anionic pollutants such as fluoride in water samples.
-
Industrial Process Monitoring: Quality control in manufacturing processes where specific anion concentrations are critical.
-
Biological Research: Although requiring further derivatization for specificity and biocompatibility, it could form the basis for probes targeting anionic species in biological systems.
Data Presentation
Table 1: Hypothetical Photophysical Properties
| Property | Value (Free Probe) | Value (Probe + F⁻) |
| Excitation Wavelength (λex) | 310 nm | 310 nm |
| Emission Wavelength (λem) | 400 nm | 385 nm |
| Stokes Shift | 90 nm | 75 nm |
| Fluorescence Quantum Yield (Φ) | ~0.05 | ~0.60 |
| Appearance (Under UV Light) | Dark (Non-fluorescent) | Bright Blue |
Table 2: Hypothetical Anion Selectivity and Binding Properties
| Anion | Binding Constant (Kₐ) in Acetonitrile (M⁻¹) | Fluorescence Enhancement (I/I₀) |
| F⁻ | 1.5 x 10⁵ | 12-fold |
| AcO⁻ | 8.0 x 10⁴ | 9-fold |
| H₂PO₄⁻ | 5.5 x 10³ | 4-fold |
| Cl⁻ | < 100 | No significant change |
| Br⁻ | < 100 | No significant change |
| I⁻ | < 100 | No significant change |
| NO₃⁻ | < 100 | No significant change |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis via a Buchwald-Hartwig amination reaction.
Materials:
-
2-Bromopyridine
-
4-Nitroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 10 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Protocol 2: Fluorescent Detection of Anions
Materials:
-
Stock solution of this compound (1 mM in acetonitrile).
-
Stock solutions of various tetrabutylammonium (TBA) salts (e.g., TBAF, TBAOAc, TBACl) (10 mM in acetonitrile).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a 10 µM solution of the probe by diluting the 1 mM stock solution in acetonitrile.
-
Place 2 mL of the 10 µM probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (ex: 310 nm, em: 350-500 nm). This is the baseline fluorescence (I₀).
-
Sequentially add small aliquots (e.g., 2 µL) of the anion stock solution to the cuvette.
-
After each addition, mix gently and record the fluorescence emission spectrum (I).
-
Plot the fluorescence intensity at the emission maximum (e.g., 385 nm) against the anion concentration.
-
Repeat for all anions to be tested to determine selectivity.
Protocol 3: Hypothetical Protocol for Cell Imaging
Materials:
-
HeLa cells (or other suitable cell line).
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
This compound stock solution (10 mM in DMSO).
-
Sodium fluoride (NaF) solution (1 M in water).
-
Fluorescence microscope with a DAPI filter set (or similar UV excitation filter).
Procedure:
-
Culture HeLa cells on glass-bottom dishes in DMEM at 37 °C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Prepare a working solution of the probe by diluting the DMSO stock to 20 µM in serum-free DMEM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the 20 µM probe solution for 30 minutes at 37 °C.
-
Wash the cells three times with PBS to remove any excess probe.
-
Image the cells using a fluorescence microscope with an excitation filter around 310 nm and an emission filter around 385 nm. A weak or no signal is expected.
-
To stimulate an increase in intracellular fluoride, treat a separate dish of probe-loaded cells with a medium containing 100 µM NaF for 15 minutes.
-
Wash the fluoride-treated cells twice with PBS and image under the same conditions.
-
Compare the fluorescence intensity between the control and fluoride-treated cells. An increase in blue fluorescence would indicate the detection of intracellular fluoride ions.
Visualizations
Caption: Proposed synthetic route for this compound.
Caption: Proposed signaling pathway for anion detection.
Caption: General experimental workflow for anion sensing.
References
- 1. 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Making Nitronaphthalene Fluoresce - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Design Principles of Small-Molecule Fluorescent Probes for the Detection of Anions | Scientific.Net [scientific.net]
- 5. Converting pH probes into “turn-on” fluorescent receptors for anions - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06194E [pubs.rsc.org]
N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Nitrophenyl)pyridin-2-amine is a versatile heterocyclic compound featuring multiple reactive sites that can be strategically manipulated for the synthesis of a diverse range of derivatives. Its structure incorporates a pyridine ring, a secondary amine linker, and a nitro-substituted phenyl ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and material science. The primary reactive centers include the nitro group on the phenyl ring, the N-H bond of the secondary amine, and the C-H bonds of the pyridine and phenyl rings. This document provides detailed application notes and experimental protocols for key reactions involving this molecule.
Reduction of the Nitro Group
Application Note
The reduction of the nitro group on the phenyl ring is a fundamental and highly valuable transformation. This reaction converts this compound into N¹-(pyridin-2-yl)benzene-1,4-diamine, a key diamine intermediate. The resulting primary amino group is a potent nucleophile and can undergo a wide variety of subsequent reactions, including diazotization, acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases.[1][2] This pathway is crucial for synthesizing compounds with potential biological activities, such as antimicrobial and antioxidant properties.[1] Common reagents for this reduction include tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl, or catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1][3] The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.[3]
Experimental Protocol: Reduction using Stannous Chloride
This protocol is adapted from a procedure for the reduction of a similar nitroaryl compound.[1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) and concentrated hydrochloric acid (HCl).
-
Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Addition of Substrate: Add this compound (1 equivalent) portion-wise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice to quench the reaction.
-
Basification: Carefully neutralize the mixture by adding a solid base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the pH is alkaline (pH > 8). This will precipitate tin salts and liberate the free amine.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N¹-(pyridin-2-yl)benzene-1,4-diamine, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation
| Reactant | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-ylamine | SnCl₂·2H₂O / HCl | - | 6 | Good | [1] |
| Aromatic Nitro Compound | Iron (Fe) / Acid | Acetic Acid | Varies | Good | [3] |
| Aromatic Nitro Compound | H₂ / Pd/C | Varies | Varies | High | [3] |
| Dinitrophenol | Sodium Sulfide (Na₂S) | - | Varies | Selective | [4] |
Visualization: Synthetic Workflow
Caption: Workflow for nitro reduction and subsequent derivatization.
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note
The N-H bond of the secondary amine in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5] This reaction allows for the formation of a new carbon-nitrogen bond by coupling the amine with an aryl halide or triflate, leading to the synthesis of triaryl- or diaryl(heteroaryl)amines. This methodology is exceptionally powerful for creating complex molecular architectures from simple precursors.[6][7] The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, X-Phos), and a base (e.g., NaOtBu, Cs₂CO₃).[6][8] The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the scope of the reaction with respect to the coupling partners.[5]
Experimental Protocol: Buchwald-Hartwig N-Arylation
This is a general protocol based on conditions used for the N-arylation of similar aminopyrimidine derivatives.[6][7]
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine this compound (1 equivalent), the desired aryl bromide (1-1.2 equivalents), the palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 5-10 mol%), the phosphine ligand (e.g., Xantphos, 10-15 mol%), and the base (e.g., sodium tert-butoxide, 2-3 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired N-aryl product.
Data Presentation
| Amine Substrate | Aryl Halide | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl Bromide | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27-82 | [6][7] |
| 13α-estrone-amine derivative | Nitro-substituted Aryl Bromide | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | High | [8] |
Visualization: Buchwald-Hartwig Catalytic Cycle
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: N-(4-Nitrophenyl)pyridin-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(4-Nitrophenyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and structurally similar aromatic amines are recrystallization and column chromatography. The choice of method depends on the impurity profile and the scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials (e.g., 2-aminopyridine, 1-fluoro-4-nitrobenzene, or related precursors).
-
Side-products from competing reactions.
-
Solvents used in the reaction or initial work-up.
-
Degradation products if the compound is unstable under the reaction or work-up conditions.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions (from column chromatography) or the recrystallized product, you can assess the removal of impurities. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.
Q4: My purified this compound is a colored solid. Is this expected?
A4: Yes, this compound is typically a colored solid, often described as yellow or orange. The intensity of the color can be an indicator of purity, with highly pure samples appearing as bright, uniformly colored crystals. Darker or brownish hues may suggest the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. The volume of solvent used was excessive. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are very fine or appear as a powder. | Crystallization occurred too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The purified product is not significantly purer than the crude material. | The chosen solvent does not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble). | Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. Consider pre-purification by another method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and the column. | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, use a different stationary phase like basic alumina. |
| Poor separation of the product from impurities. | The eluent system is not optimized. | Systematically vary the polarity of the eluent. A common starting point for similar compounds is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[2] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution may be necessary. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Assess the purity of the recrystallized product using TLC, melting point, or HPLC.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Eluent (e.g., ethyl acetate/petroleum ether mixture)
-
Basic modifier (e.g., triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Pre-elute the column with the eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting the column with the prepared eluent, which should contain a small percentage of a basic modifier like triethylamine (e.g., 0.5% v/v) to prevent streaking.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
References
Technical Support Center: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-Nitrophenyl)pyridin-2-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may be oxidized or improperly activated. 2. Insufficiently Anhydrous Conditions: Moisture can deactivate the catalyst and react with strong bases. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 5. Poor Ligand Choice (Buchwald-Hartwig): The phosphine ligand may not be suitable for the specific substrates. | 1. Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed active catalyst. 2. Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. For Buchwald-Hartwig, consider stronger bases like sodium tert-butoxide. For SNAr, ensure the base is sufficient to deprotonate the amine. 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 5. Screen a variety of phosphine ligands (e.g., BINAP, Xantphos) to find the optimal one for your system. |
| Formation of Multiple Byproducts | 1. Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling may be occurring. 2. Decomposition: The starting materials or product may be degrading at the reaction temperature. | 1. Optimize the reaction conditions (temperature, solvent, base, ligand) to favor the desired C-N bond formation. 2. Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely by TLC or LC-MS to minimize decomposition. |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product. 2. Residual Catalyst: Palladium residues can be difficult to remove. | 1. Employ alternative purification techniques such as recrystallization or preparative HPLC. 2. Use a scavenger resin to remove palladium residues or perform an aqueous wash with a chelating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common methods are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with 4-nitroaniline in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is generally versatile and tolerates a wide range of functional groups.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a highly activated pyridine derivative, such as 2-fluoropyridine or a 2-chloropyridine with additional electron-withdrawing groups, with 4-nitroaniline in the presence of a strong base.[3] The nitro group on the aniline enhances the nucleophilicity of the amine, but the pyridine ring's electron-deficient nature is key to this reaction's success.
Q2: What are the common side reactions observed in the Buchwald-Hartwig synthesis of this compound?
A2: Several side reactions can occur during the Buchwald-Hartwig amination, leading to impurities and reduced yields.[1]
-
Hydrodehalogenation: The pyridine starting material can be reduced, replacing the halogen with a hydrogen atom. This is often caused by β-hydride elimination from the palladium-amide intermediate.
-
Homocoupling of the Amine: 4,4'-dinitroazobenzene can be formed through the oxidative coupling of two molecules of 4-nitroaniline.
-
Ligand Oxidation: The phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.
Q3: Can SNAr be used with 2-chloropyridine and 4-nitroaniline?
A3: While possible, the reaction of 2-chloropyridine with 4-nitroaniline via SNAr is generally slow and requires harsh conditions. 2-Chloropyridine is significantly less reactive than 2-fluoropyridine in SNAr reactions.[3][4] The presence of an additional electron-withdrawing group on the pyridine ring, such as a nitro group, would significantly increase the reaction rate.[3]
Q4: What is the role of the base in these reactions?
A4: The base plays a crucial role in both synthetic routes.
-
In Buchwald-Hartwig amination , a strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and regenerate the active Pd(0) catalyst.
-
In SNAr , the base is used to deprotonate the amine, increasing its nucleophilicity to attack the electron-deficient pyridine ring.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to observe the consumption of starting materials and the formation of the product.
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
SNAr Protocol (with activated pyridine)
This protocol is a general guideline for an activated pyridine substrate.
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 mmol), 4-nitroaniline (1.1 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF) (10 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(4-Nitrophenyl)pyridin-2-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the two primary synthetic routes: Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr).
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Possible Causes and Solutions:
-
Inactive Catalyst: The Palladium catalyst can be sensitive to air and moisture.
-
Inappropriate Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
-
Incorrect Base: The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature and Time: The reaction may not have reached completion.
Issue 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Possible Causes and Solutions:
-
Poor Leaving Group: The reactivity of the 2-halopyridine substrate is dependent on the nature of the halogen.
-
Solution: The general reactivity order for leaving groups in SNAr is F > Cl > Br > I. If using a less reactive halide (e.g., 2-chloropyridine), a higher reaction temperature or a more polar solvent may be required.
-
-
Insufficient Activation: The pyridine ring needs to be sufficiently electron-deficient to undergo nucleophilic attack. While the nitrogen atom in the pyridine ring is activating for SNAr at the 2- and 4-positions, additional electron-withdrawing groups can enhance reactivity.[5]
-
Solution: While this compound synthesis does not have additional activating groups on the pyridine ring, ensuring optimal reaction conditions is key. The strong electron-withdrawing nitro group on the aniline nucleophile, however, decreases its nucleophilicity, making the reaction more challenging.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can stabilize the intermediate and accelerate the reaction.[5]
-
-
Base Strength: A base is often required to deprotonate the amine nucleophile or to neutralize the HX by-product.
-
Solution: A non-nucleophilic base such as potassium carbonate (K2CO3) or a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. The choice of base may need to be optimized.
-
Issue 3: Formation of Impurities and Purification Challenges
Possible Causes and Solutions:
-
Side Reactions:
-
Buchwald-Hartwig: A common side reaction is the hydrodehalogenation of the aryl halide.[6] This can be minimized by optimizing the catalyst/ligand system and reaction conditions.
-
SNAr: At high temperatures, dimerization or polymerization of the starting materials can occur.
-
-
Purification Difficulties: The product and starting materials may have similar polarities.
-
Solution: Flash column chromatography is a common purification method.[1][4] A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure product.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Buchwald-Hartwig or SNAr?
A1: Both routes are viable. The Buchwald-Hartwig amination is often more versatile and can be performed under milder conditions, but it requires an expensive palladium catalyst and a specific ligand.[6][7] SNAr is a more classical and cost-effective method but may require harsher conditions (higher temperatures) and is highly dependent on the reactivity of the 2-halopyridine.[5] The choice often depends on the availability of reagents, scale of the reaction, and optimization capabilities.
Q2: What is the optimal catalyst and ligand for the Buchwald-Hartwig synthesis of this compound?
A2: While various palladium sources can be used (e.g., Pd2(dba)3, Pd(OAc)2), a combination with a bulky, electron-rich phosphine ligand is generally recommended. Xantphos has been successfully used in similar syntheses.[1][2] The optimal catalyst and ligand loading should be determined experimentally but typically ranges from 1-5 mol%.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. Staining with a UV lamp is usually sufficient for visualization due to the aromatic nature of the compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My purified product is still showing impurities in the NMR spectrum. What are the next steps?
A4: If column chromatography is not sufficient, consider re-purification using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization is another powerful technique for purifying solid compounds. Experiment with different solvents or solvent mixtures to find a system where the product has low solubility at low temperatures and high solubility at high temperatures, while the impurities remain soluble at low temperatures.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 4-Nitroaniline is a toxic compound. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. The solvents used (e.g., toluene, dioxane, DMF) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3 | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 62 | [1] |
| PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [2] |
| CuI | DMEDA | K2CO3 | Dioxane | 120 | 40 | [4] |
Table 2: Influence of Solvent and Base on a Model SNAr Reaction.
| Solvent | Base | Yield (%) | Reference |
| EtOH | - | 53 | [8] |
| EtOH | N(Et)3 | 53 | [8] |
| DMF | K2CO3 | 79 | [8] |
| DMSO | Aniline | 88 | [8] |
| THF | NaOH | 17 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted from similar procedures)[1][2]
-
To a dry reaction flask, add 2-bromopyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) (Adapted from general SNAr procedures)[5]
-
To a reaction flask, add 2-chloropyridine (1.0 mmol), 4-nitroaniline (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 130-150 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol or by flash column chromatography.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Troubleshooting logic for low yield in SNAr synthesis.
References
- 1. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Page loading... [guidechem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: N-(4-Nitrophenyl)pyridin-2-amine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-Nitrophenyl)pyridin-2-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or through a nucleophilic aromatic substitution (SNA) reaction. Below are common issues and troubleshooting steps for these methods.
Q1: My Buchwald-Hartwig amination reaction to synthesize this compound is showing low to no yield. What are the potential causes and solutions?
A1: Low or no yield in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to consider include the catalyst system, base, solvent, and reaction setup.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting flowchart for a low-yielding Buchwald-Hartwig amination reaction.
Catalyst System:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-poor anilines and pyridyl halides, bulky, electron-rich ligands are often required. If one ligand fails, screening others is recommended.[1][2]
-
Palladium Source: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and its pre-catalyst form can influence activity.[1][3] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent activation.
Base Selection:
-
Strength and Solubility: The base is crucial for deprotonating the amine. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3] For less reactive systems, a stronger, more soluble base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary, though it can introduce side reactions.[1]
-
Purity: Ensure the base is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.
Solvent and Temperature:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous solvents, such as dioxane or toluene.[3][4]
-
Temperature Optimization: While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 100 °C), sometimes lowering the temperature can reduce byproduct formation.[3] Conversely, if the reaction is sluggish, a higher temperature may be required.
Reagent Quality:
-
Purity: Ensure the purity of your 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and 4-nitroaniline. Impurities can poison the catalyst.
-
Atmosphere: These reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands.[3] Degassing the solvent is a critical step.[3]
Illustrative Table for Buchwald-Hartwig Optimization:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ | BrettPhos Pd G3 |
| Ligand | SPhos | Xantphos | RuPhos | (none) |
| Base | Cs₂CO₃ | K₃PO₄ | NaOtBu | NaOtBu |
| Solvent | Toluene | 1,4-Dioxane | 1,4-Dioxane | Toluene |
| Temp (°C) | 110 | 100 | 100 | 100 |
| Yield (%) | <10% | 62%[3] | 85% (expected) | 90% (expected) |
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to form this compound and observe no reaction. What should I investigate?
A2: A successful SNAr reaction depends on the electrophilicity of the pyridine ring, the nature of the leaving group, and the reaction conditions. The pyridine ring is inherently electron-deficient, but a strong electron-withdrawing group is often needed to sufficiently activate the ring for nucleophilic attack.
Logical Flow for Troubleshooting SNAr Reactions
Caption: Troubleshooting steps for an unsuccessful SNAr reaction.
-
Pyridine Ring Activation: Standard 2-halopyridines are not highly reactive in SNAr. The presence of a strong electron-withdrawing group on the pyridine ring (e.g., a nitro group) significantly facilitates the reaction.[5][6] Without such activation, very harsh conditions may be required.
-
Leaving Group: The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I. If you are using a 2-bromo or 2-iodopyridine, consider switching to 2-fluoropyridine for better reactivity.
-
Nucleophile Activation: 4-nitroaniline is a relatively weak nucleophile. The reaction typically requires a base (e.g., K₂CO₃, NaH) to deprotonate the aniline, forming a more potent nucleophilic anion.
-
Solvent and Temperature: SNAr reactions are favored in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the base and leave the nucleophilic anion more reactive.[6] High temperatures are often necessary to drive the reaction to completion.
Illustrative Table for SNAr Optimization:
| Parameter | Condition A | Condition B | Condition C |
| Pyridine Substrate | 2-Chloropyridine | 2-Fluoro-5-nitropyridine | 2-Chloropyridine |
| Base | K₂CO₃ | K₂CO₃ | NaH |
| Solvent | Toluene | DMSO | DMF |
| Temp (°C) | 120 | 100 | 150 |
| Yield (%) | No Reaction | 85% (expected) | 70% (expected) |
Subsequent Reactions & Purification
Q3: I am trying to perform a reaction with the amino group of this compound (e.g., acylation), but the reaction is sluggish. Why might this be?
A3: The reactivity of the secondary amine in this compound can be influenced by electronic and steric factors.
-
Electronic Effects: The electron-withdrawing nitro group on the phenyl ring and the electron-deficient nature of the pyridine ring both decrease the nucleophilicity of the secondary amine, making it less reactive than a typical diarylamine.
-
Steric Hindrance: The ortho-position of the pyridine nitrogen can create some steric hindrance around the secondary amine.
-
Solutions:
-
Stronger Acylating Agents: Instead of using a carboxylic acid with a coupling agent, consider converting the acid to a more reactive acyl chloride.[7]
-
Forcing Conditions: Higher temperatures or longer reaction times may be necessary.
-
Stronger Base: Using a stronger, non-nucleophilic base like DBU or a proton sponge can help to drive the reaction forward.
-
Q4: What are the common challenges in the purification of this compound?
A4: Purification can be challenging due to the product's polarity and potential for forming colored byproducts.
-
Method: Flash column chromatography is a common method for purification.[3][8]
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Solvent System: A gradient of ethyl acetate in petroleum ether or hexanes is often effective.[3] The high polarity of the nitro group and the basicity of the pyridine may require the addition of a small amount of a more polar solvent like methanol or a base like triethylamine to the eluent to prevent streaking on the silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common practices for similar couplings.[3][9]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-nitroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine, which is a common transformation in drug development.
-
Reaction Setup: Dissolve this compound (1.0 mmol) in ethanol or ethyl acetate (20 mL).
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol% Pd).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting diamine product is often pure enough for the next step, but can be purified by chromatography if necessary.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. reddit.com [reddit.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-Nitrophenyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Nitrophenyl)pyridin-2-amine, with a focus on the impact of catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (typically 2-chloropyridine or 2-bromopyridine) and 4-nitroaniline. The reaction's success is highly dependent on the choice of catalyst, ligand, and base.
Q2: Why is the choice of catalyst and ligand so critical in this synthesis?
A2: The catalyst, a palladium source, and the ligand, typically a phosphine-based molecule, form a complex that is the active catalytic species. The ligand's electronic and steric properties influence the catalyst's reactivity and stability, affecting reaction rates, yields, and the scope of compatible functional groups.[1] Bulky, electron-rich ligands are often preferred for coupling with less reactive aryl chlorides.[2]
Q3: Can I use nitroarenes directly in Buchwald-Hartwig amination?
A3: Yes, recent advancements have shown that nitroarenes can be used directly in Buchwald-Hartwig type reactions, serving as both the electrophile and an in situ source of the amine.[3][4] However, this can introduce complexities, including potential side reactions.[3]
Q4: What are the typical solvents and bases used in this reaction?
A4: Common solvents include toluene and 1,4-dioxane.[5] The choice of base is crucial for catalyst turnover; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently employed.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Inappropriate ligand: The chosen ligand may not be suitable for the specific substrates. 3. Incorrect base: The base may not be strong enough or may be sterically hindered. 4. Poor quality reagents: Solvents and amines must be anhydrous and oxygen-free. | 1. Use a pre-catalyst that readily forms the active Pd(0) species. Ensure inert atmosphere (e.g., argon or nitrogen). 2. For 2-chloropyridine, consider using bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos. For 2-bromopyridine, bidentate ligands like Xantphos can be effective.[5][7] 3. Switch to a stronger base like NaOt-Bu or LiHMDS. Ensure the base is fresh and properly handled. 4. Dry solvents using standard procedures and degas them before use. Purify amines if necessary. |
| Formation of Side Products | 1. Hydrodehalogenation of the pyridine starting material. 2. Reduction of the nitro group on 4-nitroaniline. 3. Homocoupling of the starting materials. | 1. This can be a competing side reaction.[2] Optimizing the ligand and reaction temperature may minimize this. 2. The nitro group can be sensitive to certain reaction conditions. Using milder bases or lower temperatures might help. If the problem persists, consider protecting the nitro group, though this adds steps to the synthesis. 3. Lowering the catalyst loading or changing the ligand can sometimes reduce homocoupling. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base. | 1. Ligand degradation or precipitation of the palladium catalyst can occur. Consider using a more robust ligand or a pre-catalyst.[7] 2. Ensure at least stoichiometric amounts of base are used, and in some cases, an excess may be beneficial. |
| Difficulty in Product Purification | 1. Residual palladium catalyst in the product. 2. Presence of closely related impurities. | 1. Residual palladium can be problematic for downstream applications.[8] Consider using a palladium scavenger resin or performing an additional purification step like recrystallization. 2. Optimize the reaction conditions to improve selectivity. Flash column chromatography with a carefully selected solvent system is often effective for purification.[5] |
Catalyst Performance Data
The following table summarizes various catalytic systems used for the synthesis of N-aryl-2-aminopyridine derivatives, providing a comparative overview of their performance.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 4-(pyridin-3-yl)-2-chloropyrimidine, 2-methyl-4-nitroaniline | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | 62 | [5] |
| Pd(OAc)₂ / Xantphos | Aryl bromide, Aminopyrimidine | NaOt-Bu | Toluene | Reflux | 8 | 27-82 | [6][9] |
| Pd(OAc)₂ / X-Phos | 2-Bromo-13α-estrone 3-methyl ether, Nitroanilines | KOt-Bu | Not specified | 100 (MW) | 0.17 | High | [10] |
| CuI / DMEDA | o-bromo-p-nitrotoluene, 4-(pyridin-3-yl)pyrimidin-2-amine | K₂CO₃ | Dioxane | 120 | 15 | 40 | [1] |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from the synthesis of a structurally similar compound, N-(2-methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[5]
Materials:
-
2-Chloropyridine
-
4-Nitroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask, add 2-chloropyridine (1.0 mmol), 4-nitroaniline (1.0 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
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Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask.
-
Degas the resulting mixture with a stream of Argon for 30 minutes.
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To the mixture, add Xantphos (0.1 mmol) and Pd₂(dba)₃ (0.1 mmol).
-
Heat the reaction mixture to 100°C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Removal of impurities from N-(4-Nitrophenyl)pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Nitrophenyl)pyridin-2-amine. The information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-chloropyridine and 4-nitroaniline. Side-products from the Buchwald-Hartwig amination reaction can also be present, such as bis(4-nitrophenyl)amine, which is formed from the double arylation of 4-nitroaniline, and hydrodehalogenated starting materials.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The components can be visualized under a UV lamp.[1][2][3]
Q3: My purified this compound is a yellow solid. Is this the expected appearance?
A3: Yes, 4-nitroaniline, a potential starting material and impurity, is a yellow crystalline solid.[4][5] The final product, this compound, is also expected to be a colored solid.
Q4: What is the melting point of pure this compound?
A4: The expected melting point of this compound is not definitively available in the provided search results. However, knowing the melting points of potential impurities can help in assessing the purity of your product. For instance, 4-nitroaniline has a melting point of 146-149 °C, and bis(4-nitrophenyl)amine has a melting point of 216 °C.[6]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Problem 1: The final product is contaminated with unreacted 4-nitroaniline.
-
Identification: A spot corresponding to the Rf value of 4-nitroaniline is observed on the TLC plate of the purified product. The melting point of the product may be lower and broader than expected.
-
Solution:
-
Recrystallization: Recrystallization is an effective method for removing more polar impurities like 4-nitroaniline. A solvent system in which this compound has lower solubility at room temperature but is soluble at elevated temperatures should be chosen. Common solvent systems for similar compounds include ethanol or mixtures of ethyl acetate and hexane.[7][8]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed. A silica gel column with a gradient elution of hexane and ethyl acetate can effectively separate the less polar product from the more polar 4-nitroaniline.[8][9]
-
Problem 2: The presence of bis(4-nitrophenyl)amine is detected in the product.
-
Identification: A high-melting point impurity is observed. This impurity will have a different Rf value on TLC compared to the desired product and starting materials. The melting point of bis(4-nitrophenyl)amine is approximately 216 °C.
-
Solution:
-
Column Chromatography: Due to the difference in polarity and molecular weight, column chromatography is the most effective method for removing this dimeric byproduct. A carefully optimized gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) should provide good separation.
-
Problem 3: The product appears oily and does not crystallize.
-
Identification: The isolated product is a viscous oil instead of a solid.
-
Solution:
-
Solvent Purity: Ensure that the solvents used for extraction and purification are anhydrous, as residual water can sometimes inhibit crystallization.
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by removing highly soluble impurities.
-
Seeding: If a small amount of pure, crystalline product is available, adding a seed crystal to the oil can initiate crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a fume hood.
-
Quantitative Data
The following table summarizes the physicochemical properties of this compound and its potential impurities. This data is essential for developing effective purification strategies.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 215.21 | Not specified | Not specified | Soluble in many organic solvents. |
| 2-Chloropyridine (Starting Material) | 113.56 | -46 | 166-170 | Sparingly soluble in water; miscible with most organic solvents.[10][11][12][13][14] |
| 4-Nitroaniline (Starting Material) | 138.12 | 146-149 | 332 | Limited solubility in water; soluble in ethanol, acetone, and chloroform.[4][5][6][15][16] |
| Bis(4-nitrophenyl)amine (Side-product) | 259.22 | 216 | 402.47 | Soluble in organic solvents.[17] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with hexane.
-
Loading: Carefully load the prepared slurry containing the crude product onto the top of the packed column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexane. The optimal gradient may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol or a mixture of ethyl acetate and hexane are good starting points.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by column chromatography.
References
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. scribd.com [scribd.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Nitroaniline | 100-01-6 [amp.chemicalbook.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. 4-NITROANILINE Pure | Laboratory chemicals manufacturer, Lab chemicals exporter, Lab chemical distributors, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemical supplier, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 16. 4-Nitroaniline = 99 100-01-6 [sigmaaldrich.com]
- 17. cymitquimica.com [cymitquimica.com]
Technical Support Center: N-(4-Nitrophenyl)pyridin-2-amine Reaction Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and scale-up of N-(4-Nitrophenyl)pyridin-2-amine.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox) to prevent oxygen from deactivating the palladium catalyst.[1] Use freshly opened, high-purity, and anhydrous solvents and reagents. | Improved and more consistent reaction yields. |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[2] For SNAr, a weaker base like potassium carbonate (K2CO3) may be sufficient to neutralize the acid byproduct. | Optimized reaction rate and yield. |
| Inappropriate Ligand (Buchwald-Hartwig) | The ligand stabilizes the palladium catalyst and facilitates the reaction. For N-arylation of 2-aminopyridine derivatives, bidentate phosphine ligands like Xantphos or BINAP have proven effective.[1][3] Screen different ligands to find the optimal one for this specific transformation. | Enhanced catalytic activity and product formation. |
| Low Reaction Temperature | Both Buchwald-Hartwig and SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3][4] Gradually increase the reaction temperature, monitoring for product formation and decomposition. | Increased reaction rate and conversion. |
| Poor Substrate Reactivity (SNAr) | The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I. If using a less reactive halide (e.g., chloride), a higher temperature or a more polar aprotic solvent (e.g., DMSO, DMF) may be necessary. The nitro group activates the ring towards nucleophilic attack.[5][6] | Improved conversion of starting materials. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydroxylation of Aryl Halide | This is a common side reaction in palladium-catalyzed couplings, especially with water present.[1] Ensure all reagents and solvents are anhydrous. | Reduced formation of 4-nitrophenol impurity. |
| Diarylation or Polyarylation | Formation of N,N-bis(4-nitrophenyl)pyridin-2-amine can occur. Adjust the stoichiometry of the reactants, potentially using a slight excess of the 2-aminopyridine. The choice of a bulky phosphine ligand can also disfavor diarylation in Buchwald-Hartwig reactions. | Increased selectivity for the desired mono-arylated product. |
| Reduction of the Nitro Group | The nitro group can be sensitive to certain reaction conditions, especially if using a palladium catalyst with a hydrogen source (e.g., certain solvents or additives). If this is observed, screen alternative catalysts or ensure the reaction environment is free of potential reducing agents. | Preservation of the nitro functional group. |
| Homocoupling of Aryl Halide | This can be a side reaction in palladium-catalyzed couplings. Optimizing the catalyst, ligand, and reaction conditions can minimize this pathway. | Reduced formation of biphenyl impurities. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Crystallization Issues | If the product is an oil or does not crystallize easily, try different solvent systems for recrystallization or consider chromatography. Seeding the solution with a small crystal of the pure product can induce crystallization. | Isolation of a solid, pure product. |
| Co-elution of Impurities during Chromatography | If impurities are difficult to remove by column chromatography, consider changing the stationary phase (e.g., from silica gel to alumina) or the eluent system. A pre-purification workup, such as a liquid-liquid extraction, may also be beneficial. | Improved separation and purity of the final product. |
| Residual Palladium | If a Buchwald-Hartwig approach is used, removal of the palladium catalyst can be a challenge on a larger scale. Treatment with activated carbon or a scavenger resin can be effective. | Reduction of palladium content in the final product to acceptable levels. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for the scale-up of this compound: Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)?
A1: The choice of synthetic route depends on several factors, including the available starting materials, cost, and scale.
-
Buchwald-Hartwig Amination: This method is very versatile and generally high-yielding. However, the cost of the palladium catalyst and phosphine ligand can be a significant factor on a large scale. Catalyst removal from the final product can also be a challenge.
-
Nucleophilic Aromatic Substitution (SNAr): This is often a more cost-effective method as it does not require a metal catalyst. The reaction of 2-aminopyridine with an activated aryl halide like 1-fluoro-4-nitrobenzene can be a viable route.[6] However, SNAr reactions can require harsh conditions (high temperatures, polar aprotic solvents) and may be lower yielding than the corresponding Buchwald-Hartwig reaction.
For a large-scale process, it is advisable to explore both routes to determine the most economical and efficient method.
Q2: What are the key safety considerations when scaling up this reaction?
A2: Several safety hazards need to be considered:
-
Nitro Compounds: Aromatic nitro compounds can be thermally unstable and potentially explosive, especially on a large scale.[7] A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is crucial.
-
Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care. The fine powders can be a respiratory hazard.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in an inert atmosphere.
-
Strong Bases: Strong bases like NaOtBu and LiHMDS are corrosive and react violently with water.
-
Solvents: Many of the solvents used (e.g., dioxane, DMF, toluene) have their own specific hazards and should be handled in a well-ventilated area.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: What is a typical work-up and purification procedure?
A4: A general procedure would involve:
-
Cooling the reaction mixture to room temperature.
-
If a solid base was used, it may be filtered off.
-
The reaction mixture is then typically diluted with an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, most commonly by recrystallization or column chromatography.[3]
Data Presentation
| Parameter | Buchwald-Hartwig Amination (Typical) | SNAr (Typical) |
| Starting Materials | 2-chloropyridine, 4-nitroaniline | 2-aminopyridine, 1-fluoro-4-nitrobenzene |
| Catalyst | Palladium(II) acetate or Pd2(dba)3 | None |
| Ligand | Xantphos, BINAP, or other phosphine ligands | None |
| Base | NaOtBu, K2CO3, Cs2CO3 | K2CO3, Et3N |
| Solvent | Toluene, Dioxane, DMF | DMSO, DMF, NMP |
| Temperature | 80-120 °C | 100-160 °C |
| Reaction Time | 4-24 hours | 12-48 hours |
| Yield | 60-95% | 40-80% |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination (Adapted from similar syntheses) [3]
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 1.5-7.5 mol%), and a strong base (e.g., cesium carbonate, 2 equivalents).
-
Add 2-chloropyridine (1 equivalent) and 4-nitroaniline (1.1 equivalents).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture to 100-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Method 2: Nucleophilic Aromatic Substitution (SNAr) (General Procedure)
-
To a round-bottom flask, add 2-aminopyridine (1 equivalent), 1-fluoro-4-nitrobenzene (1.1 equivalents), and a base (e.g., potassium carbonate, 2 equivalents).
-
Add a polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to 120-150 °C with stirring for 12-48 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Troubleshooting Workflow for Low Reaction Yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. vapourtec.com [vapourtec.com]
- 7. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-(4-Nitrophenyl)pyridin-2-amine and its Isomers for Researchers and Drug Development Professionals
A comprehensive guide to the synthesis, physicochemical properties, and biological activities of ortho-, meta-, and para-isomers of N-(Nitrophenyl)pyridin-2-amine.
This guide provides a detailed comparative analysis of N-(4-Nitrophenyl)pyridin-2-amine and its structural isomers, N-(2-Nitrophenyl)pyridin-2-amine and N-(3-Nitrophenyl)pyridin-2-amine. Aimed at researchers, scientists, and professionals in drug development, this document compiles available data on the synthesis, physicochemical characteristics, and biological potential of these compounds. The information is presented to facilitate side-by-side comparisons, supported by experimental protocols and visual diagrams to elucidate key concepts.
Synthesis and Physicochemical Properties
The synthesis of N-(Nitrophenyl)pyridin-2-amine isomers is typically achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods involve the reaction of a halopyridine with the corresponding nitroaniline in the presence of a catalyst. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction yield and purity of the product.
A general synthetic approach involves the palladium-catalyzed Buchwald-Hartwig amination, which offers good yields and functional group tolerance. Alternatively, the copper-catalyzed Ullmann condensation can be employed, often requiring higher temperatures. Nucleophilic aromatic substitution (SNAr) is another viable route, particularly when the pyridine ring is activated by electron-withdrawing groups.
Below is a summary of the key physicochemical properties of the three isomers. It is important to note that experimentally determined values for all isomers are not consistently available in the literature; therefore, some values are predicted based on computational models.
| Property | N-(2-Nitrophenyl)pyridin-2-amine (ortho) | N-(3-Nitrophenyl)pyridin-2-amine (meta) | This compound (para) |
| CAS Number | Not readily available | 34949-41-2[1] | 24068-29-9 |
| Molecular Formula | C₁₁H₉N₃O₂ | C₁₁H₉N₃O₂[1] | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol [1] | 215.21 g/mol [1] | 215.21 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Predicted: 389.1±22.0 °C | Predicted: 389.1±22.0 °C | Predicted: 389.1±22.0 °C |
| Density | Predicted: 1.340±0.06 g/cm³ | Predicted: 1.340±0.06 g/cm³ | Predicted: 1.340±0.06 g/cm³ |
| logP | Predicted: 3.1 | Predicted: 3.1[1] | 3.33 |
| Polar Surface Area (PSA) | 70.7 Ų[1] | 70.7 Ų[1] | 68.06 Ų |
Biological Activity: A Comparative Overview
Nitrophenylpyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The position of the nitro group on the phenyl ring can profoundly influence the biological activity of these compounds.
While specific comparative studies on the anticancer, antimicrobial, and kinase inhibitory activities of the ortho-, meta-, and para-isomers of N-(Nitrophenyl)pyridin-2-amine are limited, the broader class of nitropyridine and aminopyridine derivatives has shown promise in these areas. For instance, various pyridine derivatives have been investigated as inhibitors of kinases such as c-Src, EGFR, and VEGFR, which are crucial targets in cancer therapy. Similarly, the antimicrobial potential of pyridine-containing compounds has been demonstrated against a range of bacterial and fungal strains.
The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule and its ability to interact with biological targets. The different steric and electronic profiles of the ortho, meta, and para isomers are expected to result in varied biological activities. Further experimental screening of these specific isomers is warranted to fully elucidate their therapeutic potential.
Due to the lack of directly comparable experimental data for the three isomers, a table of IC₅₀ values cannot be provided at this time. Researchers are encouraged to perform the assays detailed in the experimental protocols section to generate this valuable comparative data.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the biological performance of the N-(Nitrophenyl)pyridin-2-amine isomers.
Synthesis via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-(Nitrophenyl)pyridin-2-amines.
Materials:
-
2-Bromopyridine
-
2-Nitroaniline, 3-Nitroaniline, or 4-Nitroaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine (1.0 mmol), the corresponding nitroaniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effects of the compounds on a cancer cell line (e.g., MCF-7, A549).
Materials:
-
Cancer cell line of choice
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase enzyme, the test compound, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
A luminescent or fluorescent signal is typically generated, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This guide provides a foundational comparison of this compound and its ortho- and meta-isomers. While existing data on the broader class of nitrophenylpyridines suggest potential for biological activity, a direct, comprehensive comparison of these three specific isomers is lacking in the current literature. The provided experimental protocols offer a standardized framework for researchers to generate robust, comparable data on their synthesis, physicochemical properties, and biological activities. Such studies are crucial for elucidating the structure-activity relationships and identifying promising lead compounds for further drug development efforts. The visualization of synthetic and assay workflows, along with the kinase inhibition pathway, aims to provide a clear conceptual understanding for researchers in the field.
References
Comparative Biological Activities of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activities of N-(4-Nitrophenyl)pyridin-2-amine derivatives, with a focus on their potential as anticancer agents. The information is compiled from recent scientific literature to facilitate further research and development in this area.
Quantitative Comparison of Biological Activity
To effectively compare the biological activity of different derivatives, quantitative data from standardized assays are essential. The following table summarizes the in vitro anticancer activity of a series of N-(4'-nitrophenyl)-l-prolinamides against various human cancer cell lines. The data is presented as the percentage of cell inhibition at a concentration of 100 µM, providing a clear comparison of the cytotoxic potential of each derivative.
| Compound ID | SGC7901 (Gastric) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| 4a | - | 93.33 ± 1.36 | - | 95.41 ± 0.67 |
| 4s | - | - | - | 70.13 ± 3.41 |
| 4u | 8.02 ± 1.54 | 81.29 ± 2.32 | - | 83.36 ± 1.70 |
| 4w | 27.27 ± 2.38 | - | - | - |
| 5-Fluorouracil (Standard) | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 |
| Data is presented as percentage cell inhibition (%) at 100 µM concentration. Values in bold indicate activity greater than the standard drug. A lower percentage indicates lower cell viability and thus higher cytotoxic activity. Data extracted from a study on N-(4'-nitrophenyl)-l-prolinamides[1]. |
Structure-Activity Relationship (SAR) Insights:
From the data presented, several preliminary SAR observations can be made for the N-(4'-nitrophenyl)-l-prolinamide series, which may provide a starting point for the design of novel this compound derivatives[1]:
-
Compound 4a exhibited the most potent activity against A549 lung cancer cells and significant activity against HCT-116 colon cancer cells.
-
Compound 4u displayed broad-spectrum activity, outperforming the standard drug 5-Fluorouracil against both HCT-116 and A549 cell lines.
-
The nature of the substituent on the prolinamide moiety significantly influences the cytotoxic activity and the cancer cell line selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are the standard methodologies for the key in vitro cytotoxicity assays mentioned in the literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove TCA and dead cells.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Signaling Pathways and Mechanistic Insights
While specific signaling pathways for this compound derivatives are yet to be fully elucidated, studies on broader classes of pyridine and pyrimidine derivatives suggest potential mechanisms of action in cancer cells.
Potential Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Several pyridine-containing compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.
-
p53 and JNK Pathways: Some anticancer pyridine derivatives have been reported to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways[2].
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. It is plausible that this compound derivatives could exert their anticancer effects by targeting specific kinases involved in cancer progression.
Experimental Workflow for Investigating Signaling Pathways:
References
Validation of N-(4-Nitrophenyl)pyridin-2-amine Bioassay Results: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential bioactivity of N-(4-Nitrophenyl)pyridin-2-amine. Due to a lack of publicly available, direct bioassay data for this specific compound, this guide leverages experimental results from structurally similar molecules to infer its potential therapeutic applications and to provide a framework for future validation studies.
While direct experimental validation for this compound is not present in the reviewed literature, the broader class of nitrophenyl and aminopyridine derivatives has demonstrated significant activity in several key therapeutic areas, including oncology and microbiology. This guide presents a comparative overview of these findings to inform the potential bioassay validation of the target compound.
Comparative Bioactivity Data
The following tables summarize the bioactivity of compounds structurally related to this compound. This data can serve as a benchmark for validating the bioassay results of the target compound.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | Assay Type | Activity Metric | Reported Value |
| N-(4'-nitrophenyl)-l-prolinamide (4a) | A549 (Lung Carcinoma) | MTT | % Cell Inhibition | 95.41 ± 0.67% at 100 µM[1] |
| N-(4'-nitrophenyl)-l-prolinamide (4a) | HCT-116 (Colon Carcinoma) | MTT | % Cell Inhibition | 93.33 ± 1.36% at 100 µM[1] |
| N-(4'-nitrophenyl)-l-prolinamide (4u) | A549 (Lung Carcinoma) | MTT | % Cell Inhibition | 83.36 ± 1.70% at 100 µM[1] |
| N-(4'-nitrophenyl)-l-prolinamide (4u) | HCT-116 (Colon Carcinoma) | MTT | % Cell Inhibition | 81.29 ± 2.32% at 100 µM[1] |
| Pyrimidin-2-amine derivative (8h) | - | Enzyme Inhibition | IC50 (PLK4) | 0.0067 µM[2] |
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Assay Type | Activity Metric | Reported Value |
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | General | - | Biological Activity | Antibacterial, Antifungal[3] |
| p-nitrobenzenesulfonamides (4Aa, 4Ba) and p-nitroaniline (5) | Leishmania infantum | In vitro | - | Significant activity[4] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives (4b, 4c, 4e) | Various bacteria and fungi | - | - | Moderate antimicrobial activity[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the validation of this compound.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to a control (e.g., a known anticancer drug like 5-fluorouracil).[1]
Enzyme Inhibition Assay (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication.
-
Reaction Mixture: Prepare a reaction mixture containing the PLK4 enzyme, a suitable substrate, and ATP in a kinase buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a specified temperature for a set period to allow the enzymatic reaction to proceed.
-
Detection: Use a suitable method to detect the product of the kinase reaction. This could be based on radioactivity, fluorescence, or luminescence.
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of the enzyme activity (IC50).[2]
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and a typical experimental workflow for evaluating compounds like this compound.
Caption: Inferred kinase inhibition pathway for this compound analogues.
References
- 1. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of N-(4-Nitrophenyl)pyridin-2-amine Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of ortho-, meta-, and para-isomers of N-(4-Nitrophenyl)pyridin-2-amine. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three isomers of N-(Nitrophenyl)pyridin-2-amine. It is important to note that where specific experimental data was not available, predicted values from spectroscopic databases have been used and are indicated as such.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)
| Isomer | Position of -NO₂ | Key Chemical Shifts (δ, ppm) |
| N-(2-Nitrophenyl)pyridin-2-amine | ortho | Aromatic protons in the nitrophenyl ring are expected to be significantly deshielded and show complex splitting patterns due to the proximity of the nitro group and the amino linkage. Protons on the pyridine ring will also be influenced by the substituent. |
| N-(3-Nitrophenyl)pyridin-2-amine | meta | The protons on the nitrophenyl ring will exhibit distinct splitting patterns. The proton ortho to the nitro group will be the most deshielded. The protons on the pyridine ring will show characteristic shifts for a 2-substituted pyridine. |
| This compound | para | The nitrophenyl ring will show a characteristic AA'BB' system with two doublets, one for the protons ortho to the nitro group and one for the protons meta to the nitro group. The pyridine ring protons will appear in their typical regions. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)
| Isomer | Position of -NO₂ | Key Chemical Shifts (δ, ppm) |
| N-(2-Nitrophenyl)pyridin-2-amine | ortho | The carbon bearing the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the amino group (C-N) will also be deshielded. The ortho and para carbons relative to the nitro group will show characteristic shifts. |
| N-(3-Nitrophenyl)pyridin-2-amine | meta | The C-NO₂ will be downfield. The chemical shifts of the other carbons in the nitrophenyl ring will be influenced by the meta-substitution pattern. The pyridine ring carbons will show shifts typical for a 2-aminopyridine moiety. |
| This compound | para | The C-NO₂ will be strongly deshielded. The carbon attached to the amino group (C-N) will also be downfield. The ipso-carbon of the nitro group and the carbon para to it will have characteristic chemical shifts. |
Table 3: Infrared (IR) Spectroscopic Data
| Isomer | N-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) |
| N-(2-Nitrophenyl)pyridin-2-amine | ~3350-3400 | ~1510-1560 | ~1335-1385 | ~1250-1340 |
| N-(3-Nitrophenyl)pyridin-2-amine | ~3350-3400 | ~1510-1560 | ~1335-1385 | ~1250-1340 |
| This compound | ~3350-3400 | ~1510-1560 | ~1335-1385 | ~1250-1340 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragmentation Peaks |
| N-(2-Nitrophenyl)pyridin-2-amine | 215 [M]⁺ | Loss of NO₂, loss of HNO₂, fragments corresponding to the pyridin-2-amine and nitrophenyl moieties. |
| N-(3-Nitrophenyl)pyridin-2-amine | 215 [M]⁺ | Loss of NO₂, loss of HNO₂, fragments corresponding to the pyridin-2-amine and nitrophenyl moieties. |
| This compound | 215 [M]⁺ | Loss of NO₂, loss of HNO₂, fragments corresponding to the pyridin-2-amine and nitrophenyl moieties.[1] |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of N-(Nitrophenyl)pyridin-2-amine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube.
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion. The molecular ion peak provides the molecular weight of the compound.[1]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of N-(Nitrophenyl)pyridin-2-amine isomers.
References
A Comparative Guide to Chromatographic Reference Standards: N-(4-Nitrophenyl)pyridin-2-amine and its Alternatives
In the landscape of pharmaceutical research and development, the purity and accurate quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, and the use of well-characterized reference standards is fundamental to achieving reliable and reproducible results. This guide provides a comparative analysis of N-(4-Nitrophenyl)pyridin-2-amine as a chromatographic reference standard, alongside common alternatives, offering insights into their performance based on established chromatographic principles and available data for structurally related compounds.
Introduction to this compound
This compound is a heterocyclic aromatic amine containing both a pyridine ring and a nitrophenyl group. Its chemical structure lends it distinct chromophoric properties, making it readily detectable by UV-Vis spectrophotometry, a common detection method in HPLC. This characteristic, combined with its stability, makes it a suitable candidate for use as a reference standard in the analysis of related compounds, particularly in impurity profiling and quantification of active pharmaceutical ingredients (APIs) and their intermediates.
Alternatives for Chromatographic Analysis
For a comprehensive evaluation, the performance of this compound is compared with two widely used reference standards with structural similarities: 4-Nitroaniline and 2-Aminopyridine .
-
4-Nitroaniline: Sharing the nitrophenyl moiety, this compound is a common reference material for the analysis of aromatic amines and nitroaromatic compounds.[1] Its chromatographic behavior can be indicative of the performance of the nitrophenyl portion of the target analyte.
-
2-Aminopyridine: This compound represents the pyridine amine core of the target molecule. It is often used as a reference standard in the analysis of pyridine derivatives and is a known potential impurity in various synthetic pathways.[2]
Comparative Chromatographic Performance
The following table summarizes the expected chromatographic performance of this compound and its alternatives under a standardized reversed-phase HPLC method. The data presented is a composite illustration derived from published methods for analogous compounds, providing a relative comparison.[3][4]
| Parameter | This compound (Expected) | 4-Nitroaniline[4] | 2-Aminopyridine[3] |
| Retention Time (min) | ~ 8.5 | ~ 6.2 | ~ 3.1 |
| Theoretical Plates | > 12,000 | > 10,000 | > 8,000 |
| Tailing Factor | 1.0 - 1.2 | 1.1 - 1.3 | 1.2 - 1.5 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.02 µg/mL | ~ 0.07 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.07 µg/mL | ~ 0.2 µg/mL |
Experimental Protocols
A generalized reversed-phase HPLC method suitable for the analysis of these compounds is detailed below. This protocol is based on established methods for aromatic amines and pyridines.[3][4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, 4-Nitroaniline, and 2-Aminopyridine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations (e.g., for calibration curve and system suitability).
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for chromatographic analysis using a reference standard and the logical relationship in selecting an appropriate standard.
Caption: Workflow for HPLC analysis using a reference standard.
Caption: Logic for selecting a suitable chromatographic reference standard.
Conclusion
This compound demonstrates strong potential as a reference standard for chromatographic applications, particularly for the analysis of compounds containing both pyridine and nitrophenyl moieties. Its expected chromatographic behavior, characterized by good retention, peak shape, and sensitivity, makes it a valuable tool for quality control and research.
When compared to alternatives like 4-Nitroaniline and 2-Aminopyridine, this compound offers the advantage of encompassing the key structural features of a broader range of related analytes in a single molecule. The choice of reference standard will ultimately depend on the specific application, the nature of the analyte, and the potential impurities being monitored. For comprehensive method development and validation, it is often beneficial to use a primary reference standard like this compound in conjunction with key starting materials or potential degradation products, such as 2-Aminopyridine, to ensure the specificity and accuracy of the analytical method. Certified reference materials from accredited suppliers should always be used to guarantee the quality and traceability of the analytical results.[5][6]
References
A Comparative Guide to the Synthesis of N-(4-Nitrophenyl)pyridin-2-amine for Researchers
For Immediate Release
A comprehensive analysis of the primary synthetic routes to N-(4-Nitrophenyl)pyridin-2-amine, a key intermediate in pharmaceutical development, is presented here to guide researchers in selecting the most suitable methodology for their applications. This guide provides a comparative overview of three prominent synthesis methods: Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr), complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Toluene | 80 | 4 | ~60 |
| Ullmann Condensation | Copper-based | High-boiling polar solvents (e.g., DMF, NMP) | >150 | 12-24 | Variable |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K₂CO₃) | Polar aprotic (e.g., DMF) | 100-150 | 8-16 | Moderate to High |
In-Depth Analysis of Synthesis Pathways
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The reaction generally offers good yields under relatively mild conditions.
Experimental Protocol:
A Schlenk flask is charged with 2-bromopyridine (1.0 equiv.), 4-nitroaniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv.). The flask is evacuated and backfilled with argon. Anhydrous toluene is then added, and the mixture is heated to 80°C with stirring for 4 hours.[1] After cooling, the reaction mixture is diluted with diethyl ether, washed with brine, and dried over magnesium sulfate. The product is purified by column chromatography on silica gel.
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig synthesis.
Reaction Pathway:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2]
Caption: Buchwald-Hartwig amination catalytic cycle.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[3] It typically requires higher temperatures and stoichiometric amounts of copper, often in polar, high-boiling solvents.[3] Modern modifications have been developed to proceed under milder conditions.
Experimental Protocol:
A mixture of 2-chloropyridine (1.0 equiv.), 4-nitroaniline (1.1 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.) in dimethylformamide (DMF) is heated to reflux (around 153°C) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, poured into water, and the precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.
Logical Workflow for Ullmann Condensation:
Caption: Workflow for Ullmann condensation synthesis.
Reaction Pathway:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the desired product and regenerates the active copper(I) species.
Caption: Ullmann condensation reaction mechanism.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the synthesis of this compound, particularly due to the electron-deficient nature of the pyridine ring, which is further activated by the potential leaving group at the 2-position. The electron-withdrawing nitro group on the aniline nucleophile also plays a role in the overall reaction kinetics.
Experimental Protocol:
A mixture of 2-fluoropyridine (1.0 equiv.), 4-nitroaniline (1.1 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous dimethylformamide (DMF) is heated at 120°C for 12 hours in a sealed tube. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.
Logical Workflow for SNAr:
Caption: Workflow for SNAr synthesis.
Reaction Pathway:
The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile (4-nitroaniline) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.
Caption: SNAr reaction pathway.
Conclusion
The choice of synthesis method for this compound depends on several factors including desired yield, reaction conditions, cost, and available equipment. The Buchwald-Hartwig amination offers a reliable and relatively mild route with good yields. The Ullmann condensation, while a classic method, often requires harsher conditions but can be effective. Nucleophilic aromatic substitution presents a potentially simpler, catalyst-free alternative, though it may require higher temperatures and longer reaction times. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important pharmaceutical intermediate.
References
A Comparative Analysis of N-(Aryl)pyridin-2-amine Derivatives in Computational Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling and docking studies of N-(Aryl)pyridin-2-amine derivatives, with a specific focus on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), a potential precursor for drug design against chronic myeloid leukemia (CML).[1][2] This document outlines its performance against the established drug Imatinib, supported by experimental data and detailed methodologies.
Performance Comparison: Docking Studies
Computational docking studies are pivotal in predicting the binding affinity and interaction of a ligand with a target protein. In a study targeting the kinase domain of a protein implicated in CML (PDB ID: 2hyy), NPPA demonstrated significant potential as a therapeutic agent.[1][2] The binding affinity of NPPA was compared with that of the well-known CML drug, Imatinib.
| Compound | Target Protein | Docking Score (ΔG, kcal/mol) |
| NPPA | Kinase (PDB ID: 2hyy) | -10.3[1][2] |
| Imatinib (Control) | Kinase (PDB ID: 2hyy) | -12.8[1][2] |
While Imatinib shows a more favorable binding energy, the docking score of NPPA indicates a strong potential for inhibition, marking it as a promising template for the development of new drugs against CML.[1][2] The study revealed that NPPA, upon entering the active pocket of the enzyme, adopts an extended conformation, allowing it to interact with key protein residues crucial for the inhibition process.[1][2]
Molecular Electrostatic Potential and Structural Analysis
Quantitative electrostatic potential studies highlighted that the most positive region of the NPPA molecule is near the N—H groups (34.8 kcal mol−1).[1] However, due to steric hindrance and the molecule's planarity, this group does not participate in hydrogen bonding in its crystalline state.[1] Conversely, the regions near the nitro group exhibit the most negative values (-35.4 and -34.0 kcal mol−1).[1][2] X-ray diffraction analysis and Hirshfeld surface studies revealed important interactions between the oxygen atoms of the nitro group and hydrogen atoms of the pyridine and pyrimidine rings.[2]
Broader Context: Related Pyridin-2-amine Derivatives
The N-(Aryl)pyridin-2-amine scaffold is a versatile core in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, including:
-
Anticancer: Other N-alkyl-N-substituted phenylpyridin-2-amine derivatives have been synthesized and evaluated as tubulin polymerization inhibitors.[3]
-
Antimicrobial and Antioxidant: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have shown moderate activity against various bacterial and fungal strains and have also been evaluated for their antioxidant properties.[4][5]
-
Kinase Inhibition: 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as promising inhibitors of cyclin-dependent kinases (CDK2/4/6).[6]
These studies underscore the broad therapeutic potential of this class of compounds and the importance of computational methods in their rational design and development.
Experimental Protocols
Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)
The synthesis of NPPA was achieved through a multi-step process. A key step involves the reaction of a guanidinium nitrate salt with an enaminone.[2]
-
Preparation of the Guanidinium Salt: This is a precursor synthesized in a prior step.
-
Reaction with Enaminone: To a solution of 2-guanidino-N-(2-methyl-5-nitrophenyl) in n-propanol, sodium hydroxide is added, and the solution is stirred for 10 minutes.
-
Addition of Enaminone: 3-Dimethylamino-1-(pyridin-2-yl)propenone is added to the mixture.
-
Reflux: The entire mixture is brought to reflux for 48 hours.
-
Precipitation and Filtration: The mixture is cooled to 0 °C, leading to the formation of a brown precipitate which is then collected by filtration and washed with a cold propanol and methanol solution.[1]
Molecular Docking Protocol
The molecular docking study for NPPA was performed to understand its interaction with the target kinase.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein (PDB ID: 2hyy) is obtained from the Protein Data Bank. The structure of NPPA is optimized using computational chemistry software.
-
Docking Simulation: A docking program is used to predict the binding pose of NPPA within the active site of the kinase. This involves generating a variety of conformations of the ligand and scoring them based on their predicted binding affinity.
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between NPPA and the amino acid residues of the protein.
Visualizations
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of N-Phenylpyridin/pyrimidin-2-amine Analogs as Anticancer Agents
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(4-Nitrophenyl)pyridin-2-amine and its analogs, focusing on their potential as anticancer agents. The information is compiled for researchers, scientists, and drug development professionals to facilitate the design of more potent and selective therapeutic agents.
Core Scaffold and Key Structural Modifications
The core scaffold under consideration is N-phenylpyridin-2-amine and its pyrimidine bioisosteres. The structure-activity relationship studies of various derivatives have revealed that substitutions on both the phenyl and the pyridine/pyrimidine rings, as well as the linker between them, significantly influence their biological activity. Key modifications include the introduction of various substituents on the phenyl ring, alterations in the pyridine ring, and N-alkylation of the amine linker.
A pivotal discovery in this class of compounds is the potent anticancer activity of derivatives of 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, which has shown significant cytotoxic effects against a range of human tumor cell lines.[1] Further optimization of this lead compound has led to the development of analogs with submicromolar GI50 values.[1]
Comparative SAR Data
The following tables summarize the quantitative SAR data for different series of N-phenylpyridin/pyrimidin-2-amine analogs, highlighting the impact of various substitutions on their anticancer and enzyme inhibitory activities.
Table 1: SAR of N-Alkyl-N-substituted Phenylpyridin-2-amine Derivatives as Tubulin Polymerization Inhibitors [1]
| Compound | R1 (N-Alkyl) | R2 (Phenyl Substitution) | R3 (Pyridine Substitution) | A549 GI50 (µM) | Tubulin IC50 (µM) |
| 1a | H | 4-OCH3 | 6-Cl, 3-NO2 | 2.40-13.5 | ND |
| 3a | CH3 | 4-OCH3 | 6-Cl, 3-NO2 | 1.55-2.20 | ND |
| 6a | CH3 | 4-OCH3 | 3-NO2, 6-CN | 0.19-0.41 | 1.4-1.7 |
| 7g | C2H5 | 4-OCH3 | 3-NO2, 6-F | 0.25 | 1.5 |
| 8c | CH3 | 3,4,5-(OCH3)3 | 3,5-(NO2)2 | 0.33 | 1.6 |
ND: Not Determined
Table 2: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors [2]
| Compound | R (Substitution) | PLK4 IC50 (µM) |
| 3b | 4-morpholinophenyl | 0.0312 |
| 3r | 4-(4-methylpiperazin-1-yl)phenyl | 0.0174 |
| 3u | 3-hydroxyphenyl | 0.0714 |
| 3v | 4-hydroxyphenyl | 0.313 |
| 8h | 4-(4-ethylpiperazin-1-yl)phenyl | 0.0067 |
Table 3: SAR of N-Phenylthieno[2,3-d]pyrimidin-4-amines as FGFR1 Inhibitors [3][4]
| Compound | R (Phenyl Substitution) | FGFR1 IC50 (µM) |
| Analog 1 | 3-hydroxyphenyl (6-phenyl) | 0.16 |
| Analog 2 | 3-hydroxyphenyl (5-phenyl) | 0.18 |
Experimental Protocols
The general synthesis involves the coupling reaction of substituted 2-chloropyridines with various anilines.
-
Method A: The reaction is carried out in t-BuOH in the presence of potassium carbonate at room temperature for 12-24 hours.
-
Method B: Microwave irradiation at 120-160 °C for 10-30 minutes is used for the coupling reaction in the presence of a base.
-
Solvent-free condition: In some cases, direct heating of the reactants without a solvent is employed.
The cytotoxic activities of the synthesized compounds are evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.
-
Cancer cells (e.g., SGC7901, HCT-116, HepG2, A549) are seeded in 96-well plates.[5]
-
After 24 hours of incubation, cells are treated with various concentrations of the test compounds.
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the GI50 or IC50 values are determined.
The inhibitory effect of the compounds on tubulin polymerization is measured.
-
Tubulin is incubated with the test compounds in a polymerization buffer.
-
The mixture is incubated at 37 °C to induce polymerization.
-
The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Signaling Pathways and Mechanisms of Action
Certain N-phenylpyridin-2-amine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication.[2] Overexpression of PLK4 is observed in various cancers, making it a promising anticancer target.[2] Inhibition of PLK4 leads to mitotic catastrophe and cell death in cancer cells.[2]
N-phenylthieno[2,3-d]pyrimidin-4-amines have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in oncogenesis and tumor angiogenesis.[3][4] Inhibition of FGFR1 can block downstream signaling pathways that promote cell proliferation and survival.
References
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Labyrinth of Specificity: A Guide to the Cross-Reactivity of Aminopyridine-Based Compounds in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to interpreting experimental results and developing safe and effective therapeutics. While a comprehensive analysis of the specific compound N-(4-Nitrophenyl)pyridin-2-amine is hampered by a lack of publicly available bioactivity data, this guide offers a comparative look at the well-documented cross-reactivity of the broader aminopyridine chemical scaffold, a common motif in kinase inhibitors and other bioactive molecules.
The aminopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs and chemical probes.[1][2] However, its presence can also contribute to off-target effects, leading to ambiguous research findings or adverse drug reactions. This guide will delve into the typical cross-reactivity profiles of aminopyridine-containing compounds, particularly in the context of kinase inhibitor screening, and provide an overview of the experimental methods used to assess their selectivity.
The Promiscuity of the Aminopyridine Scaffold: A Double-Edged Sword
The 2-aminopyridine moiety is a key pharmacophore that can participate in hydrogen bonding interactions with the hinge region of protein kinases, a critical component of the ATP-binding site.[3] This interaction is a primary reason for the prevalence of this scaffold in kinase inhibitor design. However, the conserved nature of the ATP-binding pocket across the human kinome means that inhibitors targeting this site often exhibit activity against multiple kinases.[4] This phenomenon, known as promiscuity or polypharmacology, can be either beneficial, leading to multi-targeted therapeutic effects, or detrimental, causing off-target toxicities.[5]
Comparative Analysis of Aminopyridine-Based Kinase Inhibitors
To illustrate the varying degrees of selectivity among aminopyridine-based compounds, the following table summarizes the inhibitory activity of several representative kinase inhibitors against a panel of kinases. It is crucial to note that these are examples from the broader aminopyridine class and do not represent this compound.
| Compound | Primary Target(s) | Off-Target Kinase Examples (IC50 in nM) | Selectivity Profile |
| Compound A (Hypothetical) | JNK1 (10 nM) | p38α (>1000 nM), ERK2 (>1000 nM) | Highly Selective |
| Compound B (Hypothetical) | Aurora A (15 nM) | Aurora B (3050 nM), VEGFR1 (>1000 nM) | Moderately Selective |
| Compound C (Hypothetical) | Multiple Kinases | JNK1 (50 nM), p38α (100 nM), GSK3β (75 nM) | Promiscuous |
This table is a hypothetical representation based on typical data for aminopyridine kinase inhibitors and does not reflect real data for a single compound.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a compound's selectivity profile is a critical step in drug discovery and chemical probe validation. Several robust methods are employed to screen compounds against large panels of kinases and other potential off-targets.
Kinase Selectivity Profiling using Biochemical Assays
This is the most common method for determining kinase inhibitor selectivity.[6] It involves testing the compound's inhibitory activity against a large panel of purified kinases.
Experimental Workflow:
-
Compound Preparation: The test compound is serially diluted to a range of concentrations.
-
Kinase Reaction Setup: Each kinase in the panel is incubated with its specific substrate and ATP in a multi-well plate format.
-
Inhibitor Addition: The serially diluted compound is added to the kinase reactions.
-
Detection: The kinase activity is measured using various detection methods, such as:
-
Radiometric Assays: Measuring the incorporation of radiolabeled phosphate from ATP onto the substrate.
-
Luminescence-Based Assays: Detecting the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).
-
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for each kinase.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein in the presence of a ligand.[7] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Experimental Protocol:
-
Protein and Dye Preparation: The purified kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.
-
Ligand Addition: The test compound is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a sigmoidal curve. A significant shift in Tm in the presence of the compound indicates binding.
Visualizing On-Target and Off-Target Effects
The following diagram illustrates a simplified signaling pathway and how an aminopyridine-based inhibitor, designed to be specific for Kinase A, might exhibit cross-reactivity with Kinase X, leading to unintended downstream effects.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine [repository.cam.ac.uk]
- 5. oncobites.blog [oncobites.blog]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(4-Nitrophenyl)pyridin-2-amine Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory potential of N-(4-Nitrophenyl)pyridin-2-amine against a panel of established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While experimental data for this compound is not currently available, its structural similarity to known kinase inhibitors, particularly those with an anilinopyridine or anilinopyrimidine scaffold, suggests it may target protein kinases involved in angiogenesis, such as VEGFR-2. This document serves as a benchmarking tool, offering insights into the compound's potential efficacy based on the performance of structurally related molecules.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success. Many of these inhibitors share common structural motifs, such as the anilinopyridine and anilinopyrimidine cores, which are also present in the molecular architecture of this compound.
Comparative Analysis of VEGFR-2 Inhibitors
To contextualize the potential of this compound, this section presents a curated list of known VEGFR-2 inhibitors with varying scaffolds, including anilinopyrimidine and other pyridine-based structures. The table below summarizes their reported half-maximal inhibitory concentrations (IC50), providing a quantitative benchmark for inhibitory potency.
| Compound | Scaffold Type | VEGFR-2 IC50 (nM) | Reference Compound(s) |
| This compound | Anilinopyridine | Not Determined | |
| Sorafenib | Pyridine-based Urea | 10 | [1] |
| Compound 10 (Pyridine-derived) | Pyridine | 120 | [1] |
| Compound 8 (Pyridine-derived) | Pyridine | 130 | [1] |
| Compound 9 (Pyridine-derived) | Pyridine | 130 | [1] |
| Anilinopyrimidine 3a | Anilinopyrimidine | 16 | [3] |
| Anilinopyrimidine 18a | Anilinopyridine | Not specified | [3] |
| 4-Anilino-2-vinylquinazoline 8h | 4-Anilinoquinazoline | 60.27 | [4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of VEGFR-2 inhibitors, it is essential to visualize the signaling cascade they disrupt and the experimental workflow used to quantify their inhibitory activity.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.[1]
VEGFR-2 Signaling Cascade
Experimental Workflow: In Vitro Kinase Assay
The inhibitory activity of a compound against VEGFR-2 is typically determined using an in vitro kinase assay. This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain in the presence and absence of the test compound.
VEGFR-2 Kinase Inhibition Assay Workflow
Experimental Protocols
A generalized protocol for a VEGFR-2 kinase inhibition assay is provided below. This protocol is based on commercially available kits and published methodologies.[5][6]
Objective: To determine the in vitro inhibitory activity of this compound against the human VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection system)
-
96-well white microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of each compound dilution to the wells of a 96-well plate.
-
For positive control wells (no inhibitor), add 5 µL of assay buffer with the corresponding DMSO concentration.
-
For blank wells (no enzyme), add 5 µL of assay buffer.
-
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 kinase to the desired concentration in kinase assay buffer.
-
Add 20 µL of the diluted enzyme to all wells except the blank wells. Add 20 µL of assay buffer to the blank wells.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mixture by adding the Poly(Glu, Tyr) substrate and ATP to the kinase assay buffer. The final concentration of ATP should be close to its Km for VEGFR-2.
-
Add 25 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the remaining ATP using a luminescence-based assay kit according to the manufacturer's instructions. Typically, this involves adding an equal volume of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal with inhibitor / Signal of positive control)]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Based on the structural similarities to known anilinopyridine and anilinopyrimidine-based VEGFR-2 inhibitors, this compound represents a compound of interest for further investigation as a potential anti-angiogenic agent. The provided comparative data and experimental protocols offer a framework for its evaluation. Future studies should focus on performing in vitro kinase assays to determine its IC50 value against VEGFR-2 and other related kinases to establish its potency and selectivity profile. Subsequent cell-based assays will be crucial to assess its anti-proliferative and anti-migratory effects on endothelial cells, providing a more comprehensive understanding of its therapeutic potential.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
